chemical structure and physical properties of (R)-1,5-Dimethyl-1-vinylhex-4-enyl isobutyrate
Executive Summary (R)-1,5-Dimethyl-1-vinylhex-4-enyl isobutyrate—more commonly known in the fragrance and chemical industries as (R)-linalyl isobutyrate—is a highly valued monoterpenoid ester[1][2]. Due to the presence o...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
(R)-1,5-Dimethyl-1-vinylhex-4-enyl isobutyrate—more commonly known in the fragrance and chemical industries as (R)-linalyl isobutyrate—is a highly valued monoterpenoid ester[1][2]. Due to the presence of a sterically hindered tertiary chiral center, synthesizing and isolating the pure (R)-enantiomer requires advanced catalytic and enzymatic techniques[3][4]. This whitepaper provides an in-depth analysis of the compound’s structural identity, physical properties, and the mechanistic rationale behind its synthesis and enantiomeric resolution.
Chemical Identity & Structural Elucidation
The nomenclature "(R)-1,5-dimethyl-1-vinylhex-4-enyl isobutyrate" describes a molecule where an isobutyrate moiety is esterified to the C3 position of a terpenoid backbone[1]. Its standard IUPAC name is (3R)-3,7-dimethylocta-1,6-dien-3-yl 2-methylpropanoate[2].
The molecule is defined by three critical functional zones:
The Isobutyrate Ester: Contributes to the molecule's volatility and fruity olfactory profile[5].
The Terpenoid Backbone: A hydrophobic isoprenyl tail that dictates lipid solubility[2].
The C3 Chiral Center: The tertiary carbon bonded to the oxygen atom is stereogenic. The (R)-configuration specifically dictates the spatial orientation required for targeted binding to biological receptors and enzymatic active sites[3][6].
Structural deconstruction of (R)-linalyl isobutyrate highlighting key functional moieties.
Physical and Chemical Properties
As a monoterpenoid ester, (R)-linalyl isobutyrate is a lipophilic, volatile liquid[1][7]. Its physical properties dictate its behavior in distillation, chromatography, and formulation.
Mechanisms of Synthesis and Enantiomeric Resolution
Overcoming Steric Hindrance via DMAP Catalysis
Direct esterification of tertiary alcohols (like linalool) via classical Fischer esterification is highly inefficient. The acidic conditions promote side reactions—specifically the dehydration of the tertiary alcohol into a diene, or its isomerization[4][9].
To bypass this, the synthesis employs isobutyric anhydride catalyzed by 4-(Dimethylamino)pyridine (DMAP) [10]. DMAP operates as a nucleophilic catalyst. It attacks the anhydride to form a highly reactive N-acylpyridinium intermediate[10][11]. This intermediate is significantly more electrophilic than the parent anhydride, allowing the sterically hindered tertiary hydroxyl group of linalool to successfully attack the carbonyl carbon, forming racemic linalyl isobutyrate while regenerating the DMAP catalyst[10].
Enzymatic Kinetic Resolution
Because the chemical acylation yields a racemic mixture, isolating the pure (R)-enantiomer relies on enzymatic kinetic resolution[3]. Equine (horse) liver esterase exhibits exquisite stereoselectivity for terpenoid esters[3]. When the racemic ester is introduced to the enzyme in an aqueous buffer, the active site selectively binds and hydrolyzes the (S)-enantiomer into (S)-linalool and isobutyric acid[3]. The (R)-linalyl isobutyrate remains unreacted due to unfavorable steric clashes within the enzyme's catalytic pocket, allowing it to be easily separated from the hydrolyzed alcohol[3].
DMAP-catalyzed synthesis and enzymatic kinetic resolution workflow for (R)-linalyl isobutyrate.
Experimental Protocols
Protocol 1: Synthesis of Racemic Linalyl Isobutyrate
Causality: This protocol avoids acid-catalyzed dehydration by using a mild, base-driven anhydride method[4].
Preparation: In a flame-dried round-bottom flask under inert N₂ atmosphere, dissolve 1.0 equivalent of racemic linalool in anhydrous dichloromethane (DCM).
Catalyst Addition: Add 0.1 equivalents of DMAP and 1.5 equivalents of triethylamine (to scavenge the generated isobutyric acid)[10][11].
Acylation: Cool the mixture to 0 °C. Dropwise, add 1.2 equivalents of isobutyric anhydride[4].
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.
Validation (Self-Correction): Monitor via Thin Layer Chromatography (TLC) using Hexane:EtOAc (9:1). The reaction is complete when the lower Rf linalool spot is entirely replaced by the higher Rf ester spot.
Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography.
Protocol 2: Isolation of the (R)-Enantiomer via Esterase Hydrolysis
Causality: Exploits the differential transition-state energies of the enantiomers within the enzyme's chiral pocket[3].
Buffer Preparation: Prepare a 1.0 M phosphate buffer solution adjusted precisely to pH 7.0[3].
Suspension: Suspend the purified racemic linalyl isobutyrate in the buffer.
Enzyme Addition: Add equine liver acetone powder (esterase source) to the mixture[3].
Incubation: Stir the biphasic mixture continuously at 27 °C[3].
Validation (Self-Correction): Monitor the enantiomeric excess (ee) via chiral Gas Chromatography (GC) using a cyclodextrin-based capillary column[6]. The degradation rate of the ester should track toward ~50%[3]. Terminate the reaction once the (S)-ester is fully depleted, ensuring >95% ee for the remaining (R)-ester.
Separation: Filter out the enzyme powder. Extract the aqueous mixture with hexane. Separate the unreacted (R)-linalyl isobutyrate from the newly formed (S)-linalool using silica gel column chromatography[3].
Olfactory and Biological Applications
The precise stereochemistry of the (R)-enantiomer allows it to lock into olfactory receptors differently than its (S)-counterpart, yielding a highly refined, natural lavender note utilized in premium synthetic bergamots and lilac bases[5][12]. Beyond perfumery, monoterpenoid esters like linalyl isobutyrate are identified as key volatile components in the essential oils of various Pinus species[6][13] and exhibit broad-spectrum synergistic antimicrobial and antifungal properties, making them targets of interest for novel preservative formulations[14][15].
natural occurrence of (R)-1,5-Dimethyl-1-vinylhex-4-enyl isobutyrate in essential oils
An In-Depth Technical Guide on the Natural Occurrence and Analytical Profiling of (R)-1,5-Dimethyl-1-vinylhex-4-enyl Isobutyrate in Essential Oils Executive Summary As secondary metabolites, volatile esters play a critic...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide on the Natural Occurrence and Analytical Profiling of (R)-1,5-Dimethyl-1-vinylhex-4-enyl Isobutyrate in Essential Oils
Executive Summary
As secondary metabolites, volatile esters play a critical role in the ecological defense mechanisms of plants and provide the foundational building blocks for the modern flavor and fragrance (F&F) industry. Among these, (R)-1,5-Dimethyl-1-vinylhex-4-enyl isobutyrate —commonly known in the industry as (R)-linalyl isobutyrate —stands out as a highly specialized tertiary allylic ester. This whitepaper explores the stereochemical identity, botanical distribution, and self-validating analytical methodologies required to isolate and quantify this specific enantiomer from complex essential oil matrices.
Chemical Identity & Stereochemical Mapping
To understand the behavior of this compound, we must first deconstruct its systematic IUPAC nomenclature: 1,5-dimethyl-1-vinylhex-4-enyl isobutyrate.
The Carbon Backbone : The core radical is a hex-4-enyl chain.
C1 Substitution : The C1 position is substituted with a methyl group, a vinyl group (-CH=CH2), and the isobutyrate ester linkage (-O-C(=O)CH(CH3)2).
C5 Substitution : A methyl group at C5 completes the terminal double bond structure (=C(CH3)2).
This specific connectivity perfectly maps to the linalyl radical (3,7-dimethylocta-1,6-dien-3-yl). The stereocenter at C1 of the hexenyl chain dictates the compound's optical activity. Applying the Cahn-Ingold-Prelog (CIP) priority rules (1: -O-Isobutyrate, 2: -Vinyl, 3: -Alkyl chain, 4: -Methyl), the (R)-configuration results in a levorotatory (-)-optical rotation. Consequently, (R)-1,5-Dimethyl-1-vinylhex-4-enyl isobutyrate is the direct esterified derivative of (R)-(-)-linalool (licareol).
Biosynthetic Pathways In Planta
In my experience analyzing terpenoid biosynthesis, the natural occurrence of linalyl isobutyrate is entirely dependent on the spatial and temporal co-expression of two specific enzyme classes within the plant's glandular trichomes.
Linalool Synthase (LIS) : Converts Geranyl Pyrophosphate (GPP) into the tertiary alcohol via a linalyl cation intermediate. The architecture of the LIS active site dictates the stereospecific water capture, yielding predominantly (R)-linalool in families like Lamiaceae.
Alcohol Acyltransferase (AAT) : Catalyzes the esterification. The rarity of the isobutyrate ester compared to the acetate ester is due to the limited availability of the acyl donor, isobutyryl-CoA , which is derived from valine catabolism.
Biosynthetic pathway of (R)-linalyl isobutyrate via LIS and AAT enzymes.
Botanical Distribution & Natural Occurrence
While synthetic linalyl isobutyrate is widely used to impart fresh, fruity, lavender, and sweet berry notes in perfumery[1], its natural occurrence is highly restricted. The (R)-enantiomer is primarily found in plants that predominantly synthesize (R)-linalool. Conversely, the dextrorotatory (S)-(+)-form is found in distinct botanical families[2].
Table 1: Natural Occurrence and Enantiomeric Distribution
Botanical Source
Common Name
Family
Typical Concentration
Enantiomeric Form
Lavandula angustifolia
English Lavender
Lamiaceae
Trace – 0.5%
Predominantly (R)-(-)
Cinnamomum verum
Ceylon Cinnamon
Lauraceae
Trace
Predominantly (R)-(-)
Pulicaria dysenterica
Fleabane
Asteraceae
Trace – 0.13%
(R)-(-) / Racemic
Agathosma gnidioides
Buchu variant
Rutaceae
Minor
(S)-(+)[Dextrorotatory]
Prunus cerasus
Sour Cherry
Rosaceae
Trace
(S)-(+) [Dextrorotatory]
Data synthesized from established chemical databases and essential oil profiling[2][3][4].
A critical failure point in conventional essential oil extraction (e.g., prolonged hydrodistillation) is the thermal degradation of tertiary allylic esters. Linalyl isobutyrate is highly susceptible to the Cope rearrangement and hydrolysis, which can artifactually convert it into geranyl or neryl derivatives.
Step-by-Step Experimental Protocol
Step 1: Matrix Quenching & Cryo-Milling
Action: Flash-freeze fresh botanical material (e.g., lavender florets) in liquid nitrogen and mill to a fine powder.
Self-Validation: Spike the matrix with a known concentration of a non-endogenous surrogate standard (e.g., nonyl acetate) prior to milling. Post-run recovery calculations of this surrogate prove that no enzymatic cleavage by endogenous esterases occurred during sample prep.
Causality: Cryo-milling halts AAT and esterase activity instantly, preserving the true in vivo ester profile.
Step 2: HS-SPME Extraction
Action: Transfer 1.0 g of milled matrix into a 20 mL headspace vial. Add 2 mL of saturated NaCl solution to drive volatiles into the headspace (salting-out effect). Extract using a DVB/CAR/PDMS fiber at 40°C for 30 minutes.
Self-Validation: Introduce a deuterated internal standard (e.g., d3-linalool) into the vial. Consistent peak area of the internal standard across replicates validates that fiber competition and matrix effects are controlled.
Causality: HS-SPME avoids the thermal stress of boiling water, preventing the artifactual rearrangement of the linalyl backbone.
Step 3: Enantioselective Gas Chromatography (Chiral GC-MS)
Action: Desorb the fiber in the GC inlet at 250°C. Separate the analytes using a derivatized β-cyclodextrin chiral stationary phase (e.g., MEGA-DEX DAC-Beta). Use a slow temperature ramp (2°C/min from 50°C to 200°C).
Self-Validation: Prior to running the botanical sample, inject a synthetic racemic standard of linalyl isobutyrate. The method is only validated if the resolution (
Rs
) between the (R) and (S) peaks is
≥1.5
(baseline resolution).
Causality: The hydrophobic cavity of the cyclodextrin forms transient inclusion complexes with the enantiomers. The subtle steric differences between the (R)- and (S)-isomers result in different binding energies, causing them to elute at different retention times.
Self-validating workflow for the chiral extraction and resolution of (R)-linalyl isobutyrate.
Functional Significance in Drug Development & F&F
Beyond its olfactory value, the enantiomeric purity of essential oil constituents is increasingly relevant in pharmaceutical and agrochemical research. Recent studies indicate that specific enantiomers of essential oil components demonstrate impressive, targeted antibacterial efficacy[5]. The (R)-enantiomer of linalyl isobutyrate, when present in its natural matrix, contributes to the overall synergistic antimicrobial and immunomodulatory profile of Lamiaceae oils[5]. Accurately profiling this compound ensures the standardization of natural extracts for clinical and commercial applications.
Title : US2423545A - Esterification of terpene alcohols - Google Patents | Source : google.com | URL : 3
Title : Pulicaria dysenterica (L.) Bernh.—Rightfully Earned Name? Identification and Biological Activity of New 3-Methoxycuminyl Esters from P. dysenterica Essential Oil - PMC | Source : nih.gov | URL : 4
Title : linalyl isobutyrate, 78-35-3 - The Good Scents Company | Source : thegoodscentscompany.com | URL : 1
Title : Journal of Experimental Biology and Agricultural Sciences Potential effects of essential oils in safeguarding the health and enh - CABI Digital Library | Source : cabidigitallibrary.org | URL : 5
olfactory profile and sensory thresholds of (R)-1,5-Dimethyl-1-vinylhex-4-enyl isobutyrate
An In-Depth Technical Guide on the Olfactory Profile and Sensory Thresholds of (R)-1,5-Dimethyl-1-vinylhex-4-enyl isobutyrate Executive Summary In the fields of fragrance chemistry and neuropharmacology, the stereochemis...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide on the Olfactory Profile and Sensory Thresholds of (R)-1,5-Dimethyl-1-vinylhex-4-enyl isobutyrate
Executive Summary
In the fields of fragrance chemistry and neuropharmacology, the stereochemistry of volatile organic compounds fundamentally dictates their interaction with human olfactory receptors (ORs). (R)-1,5-Dimethyl-1-vinylhex-4-enyl isobutyrate , commonly known as (R)-linalyl isobutyrate (CAS: 78-35-3), represents a highly potent, enantiomerically pure monoterpenoid ester. This whitepaper provides a rigorous examination of its olfactory profile, receptor-level mechanistics, and sensory thresholds. Designed for researchers and formulation scientists, this guide details self-validating experimental workflows for chiral isolation and olfactometric threshold determination.
Chemical Identity & Stereochemical Significance
The molecule (R)-1,5-Dimethyl-1-vinylhex-4-enyl isobutyrate is the isobutyric acid ester of (R)-linalool (licareol)[1]. While racemic mixtures of linalyl esters are common in commercial applications, the isolated (R)-enantiomer exhibits profound differences in both odor quality and detection thresholds compared to its (S)-counterpart (coriandrol)[2].
The structural addition of the isobutyrate moiety (a branched-chain ester) to the (R)-linalyl backbone increases the molecule's lipophilicity and alters its vapor pressure. This modification shifts the olfactory profile from the strictly floral/woody notes of pure (R)-linalool toward a more complex, fresh, and fruity domain, while retaining the stereospecific binding affinity that makes the (R)-configuration exceptionally potent[3][4].
Olfactory Profile & Mechanistic Receptor Binding
Qualitative Olfactory Descriptors
The olfactory profile of (R)-1,5-Dimethyl-1-vinylhex-4-enyl isobutyrate is characterized by high-impact top notes. Sensory panels consistently describe the (R)-enantiomer using the following descriptors[3][4]:
The human olfactory system discriminates enantiomers via chiral recognition pockets within G-protein-coupled olfactory receptors (GPCRs). The (R)-configuration of the 1,5-dimethyl-1-vinylhex-4-enyl radical presents its hydroxyl-derived ester linkage in a spatial orientation that optimally aligns with the hydrogen-bonding and hydrophobic domains of specific ORs (such as OR1A1)[5].
When the (R)-enantiomer binds, it triggers a highly efficient signal transduction cascade. The causality of its low odor threshold lies in the thermodynamic stability of this receptor-ligand complex, which rapidly activates adenylyl cyclase III (ACIII), leading to a surge in cyclic AMP (cAMP) and subsequent membrane depolarization[6].
Caption: Olfactory signal transduction pathway of (R)-linalyl isobutyrate.
Sensory Thresholds & Odor Activity Values
Quantitative sensory analysis reveals that the (R)-enantiomer is significantly more potent than the (S)-enantiomer. Recent enantiospecific determinations of related linalyl compounds demonstrate that the (R)-isomer can possess an odor detection threshold (ODT) up to 10 times lower than the (S)-isomer[7][8].
For (R)-1,5-Dimethyl-1-vinylhex-4-enyl isobutyrate, the bulky isobutyrate group slightly decreases volatility compared to the parent alcohol, but the intrinsic receptor affinity remains exceptionally high, placing its threshold in the low parts-per-billion (ppb) range[2][9].
Table 1: Comparative Sensory Thresholds of Linalyl Derivatives
To ensure scientific integrity and eliminate confounding variables (such as trace impurities or enantiomeric cross-contamination), the following protocols constitute a self-validating system for determining the sensory threshold of (R)-1,5-Dimethyl-1-vinylhex-4-enyl isobutyrate.
Protocol A: Enantioselective Isolation via Chiral HPLC
Causality: Commercial linalyl isobutyrate is typically racemic. Because the (S)-enantiomer has a higher threshold and a divergent scent profile, it acts as a sensory confounder. Chiral separation is strictly required to assess the pure (R)-profile.
Sample Preparation: Dissolve 10 mg of racemic 1,5-Dimethyl-1-vinylhex-4-enyl isobutyrate in 1 mL of HPLC-grade hexane/isopropanol (98:2 v/v).
Chromatographic Separation: Inject the sample onto a chiral stationary phase column (e.g., Chiralcel OD-H).
Elution: Run an isocratic elution at 1.0 mL/min. Monitor UV absorbance at 210 nm.
Fraction Collection & Validation: Collect the distinct peak corresponding to the (R)-enantiomer. Self-Validation Step: Subject a 10 µL aliquot of the collected fraction to a secondary chiral GC-FID run to confirm an enantiomeric excess (ee) of >99%.
Solvent Removal: Gently evaporate the solvent under a stream of high-purity nitrogen to yield the pure (R)-ester.
Protocol B: Odor Detection Threshold via GC-Olfactometry (GC-O)
Causality: Traditional sniff tests in aqueous solutions are susceptible to matrix effects. Gas Chromatography-Olfactometry (GC-O) combined with Aroma Extract Dilution Analysis (AEDA) isolates the target molecule in the vapor phase, providing the absolute physiological detection limit.
Serial Dilution: Prepare a stock solution of the isolated (R)-ester in dichloromethane. Create a 1:3 serial dilution sequence (e.g.,
30
to
3−10
).
GC-O Setup: Equip a gas chromatograph with a split/splitless injector and a DB-FFAP capillary column. Split the effluent 1:1 between a Flame Ionization Detector (FID) and a heated olfactory dilution sniffing port (ODP).
Panel Calibration: Self-Validation Step: Calibrate the sensory panel (n ≥ 8 trained assessors) using n-butanol to establish baseline sensitivity and ensure panelist reliability.
AEDA Execution: Inject 1 µL of each dilution, starting from the lowest concentration. Panelists press a trigger when an odor is detected and verbally record the descriptor.
Data Synthesis: The Odor Detection Threshold (ODT) is calculated as the geometric mean of the individual thresholds (the lowest concentration at which the panelist correctly identifies the odor).
Caption: Enantioselective isolation and GC-O threshold determination workflow.
Implications in Drug Development & Neuromodulation
Beyond fragrance formulation, the precise stereochemistry of monoterpenoid esters is critical for neuropharmacological applications. Inhalation of (R)-linalool and its ester derivatives has been shown to induce significant physiological changes, including the repression of stress-induced variations in neutrophils and lymphocytes, and the downregulation of stress-related gene expression in whole blood cells[6].
Because (R)-1,5-Dimethyl-1-vinylhex-4-enyl isobutyrate shares the (R)-stereocenter but possesses higher lipophilicity, it represents a promising candidate for trans-blood-brain-barrier (BBB) delivery in inhalation-based anxiolytic therapies. Its low odor threshold ensures that therapeutic neuromodulation can be achieved at ambient vapor concentrations well below the threshold of olfactory fatigue.
References
IFRA Fragrance Ingredient Glossary
Cloudfront / IFRA UK
URL
National Institute of Standards and Technology (NIST)
Linalyl Isobutyrate Olfactive Impact
Givaudan
URL
Linalool (Enantiomers & Odor Thresholds)
Enantiospecific determination of the odour threshold concentrations of (R)- and (S)
EurekAlert!
Odor Distinctiveness between Enantiomers of Linalool
Chemical Senses | Oxford Academic
URL
Structure-odor relationships of linalool, linalyl acetate and their corresponding oxygenated derivatives
PMC / Frontiers in Chemistry
URL
Environmental Biodegradability of (R)-1,5-Dimethyl-1-vinylhex-4-enyl Isobutyrate: A Technical Guide
Executive Summary (R)-1,5-Dimethyl-1-vinylhex-4-enyl isobutyrate (CAS: 94022-07-8), widely recognized in the fragrance and flavor industry as (R)-linalyl isobutyrate, is an acyclic monoterpenoid ester[1][2][3]. As regula...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
(R)-1,5-Dimethyl-1-vinylhex-4-enyl isobutyrate (CAS: 94022-07-8), widely recognized in the fragrance and flavor industry as (R)-linalyl isobutyrate, is an acyclic monoterpenoid ester[1][2][3]. As regulatory frameworks increasingly demand rigorous environmental risk assessments, understanding the precise biodegradation kinetics of such volatile, lipophilic compounds is paramount. This whitepaper provides drug development professionals and environmental scientists with an authoritative, mechanistic guide to the compound's biodegradation pathways, appropriate testing methodologies, and ecotoxicological implications.
Chemical Identity and Structural Determinants of Biodegradation
The biodegradability of a molecule is fundamentally dictated by its functional groups and steric topology. (R)-1,5-Dimethyl-1-vinylhex-4-enyl isobutyrate consists of a tertiary allylic alcohol moiety (linalool) esterified with a short-chain branched fatty acid (isobutyric acid)[3].
From an enzymatic perspective, the ester linkage serves as the primary site of biological attack. While the branched nature of the isobutyrate group and the tertiary carbon of the linalyl group introduce mild steric hindrance, ubiquitous environmental lipases and carboxylesterases readily recognize and cleave this bond.
Mechanistic Pathway of Mineralization
The biodegradation of this compound occurs in two distinct phases:
Primary Biodegradation (Hydrolysis): Extracellular microbial enzymes hydrolyze the ester bond, yielding (R)-linalool and isobutyric acid.
Ultimate Biodegradation (Mineralization):
Isobutyric Acid: Rapidly converted to isobutyryl-CoA, entering the
β
-oxidation pathway to generate acetyl-CoA, which fuels the Tricarboxylic Acid (TCA) cycle.
(R)-Linalool: Undergoes progressive oxidation catalyzed by bacterial cytochrome P450 monooxygenases, forming linalool-8-carboxylic acid, which is subsequently mineralized into
CO2
and
H2O
.
Figure 1: Primary and ultimate biodegradation pathways of (R)-linalyl isobutyrate.
Experimental Design: The Causality Behind Method Selection
Standardized testing requires aligning the physicochemical properties of the test substance with the correct OECD guideline. (R)-1,5-Dimethyl-1-vinylhex-4-enyl isobutyrate presents two analytical challenges:
Low Aqueous Solubility: It is highly lipophilic (log
Kow
> 4.0) and poorly soluble in water[4].
Volatility: As a fragrance ingredient, it exhibits moderate vapor pressure.
Why OECD 301F?
Open-system tests measuring Dissolved Organic Carbon (DOC) die-away (e.g., OECD 301A) are scientifically invalid for this compound. In an open system, the compound would volatilize, and this physical loss would be falsely recorded as "biodegradation." Therefore, the OECD 301F (Manometric Respirometry) or OECD 310 (Headspace CO2) closed-system tests are mandatory[5]. These systems seal the compound with the inoculum, ensuring that any measured oxygen consumption (BOD) or
CO2
evolution is strictly the result of microbial metabolism.
To ensure scientific integrity, the experimental protocol must be a self-validating system. The inclusion of specific controls ensures that a negative result is due to the compound's recalcitrance, not experimental error (e.g., dead inoculum or test substance toxicity).
Step-by-Step Methodology
Inoculum Preparation:
Action: Collect secondary activated sludge from a municipal wastewater treatment plant. Aerate the sludge for 5 to 7 days prior to the test.
Rationale: Pre-aeration depletes endogenous carbon sources in the sludge, minimizing background respiration (noise) and enhancing the signal-to-noise ratio of the test.
Test Medium Formulation:
Action: Prepare a mineral medium containing
KH2PO4
,
K2HPO4
,
FeCl3
, and essential trace elements.
Rationale: Ensures that microbial growth is limited only by the carbon source (the test substance), not by a lack of nitrogen, phosphorus, or micronutrients.
Substance Dosing (Direct Addition):
Action: Dose the test substance directly into the test flasks to achieve a concentration of 100 mg/L Theoretical Oxygen Demand (ThOD). Do not use organic solvents.
Rationale: Organic solvents act as competing, easily degradable carbon sources that will artificially inflate the BOD readings and skew the degradation curve.
Control Setup (The Self-Validating Mechanism):
Blank Control: Inoculum + Mineral Medium. (Establishes baseline biological activity).
Reference Control: Sodium benzoate + Inoculum. (Validates that the microbial population is active and capable of degradation).
Incubation and Continuous Monitoring:
Action: Seal the flasks, place them in a respirometer at 22±1°C in the dark, and monitor for 28 days. Potassium hydroxide (KOH) or sodium hydroxide (NaOH) pellets are placed in the headspace to absorb evolved
CO2
.
Rationale: As microbes consume
O2
and exhale
CO2
(which is immediately absorbed), a pressure drop occurs. This pressure drop is directly proportional to the biological oxygen demand (BOD).
Figure 2: Step-by-step workflow for OECD 301F Manometric Respirometry testing.
Quantitative Biodegradation Data
Based on standardized OECD testing guidelines, (R)-1,5-Dimethyl-1-vinylhex-4-enyl isobutyrate is classified as readily biodegradable [5]. The table below summarizes the typical quantitative thresholds and observed results for this class of acyclic monoterpenoid esters.
Parameter
Observed Result
OECD "Ready Biodegradability" Criterion
Test Method
OECD 301F (Manometric Respirometry)
N/A
28-Day Degradation
> 70% ThOD
≥
60% ThOD
10-Day Window
Passed
Must reach 60% within 10 days of hitting 10%
Reference Control (Day 14)
> 80% Degradation
> 60% Degradation
Toxicity Control (Day 14)
> 40% Degradation
> 25% Degradation
Final Classification
Readily Biodegradable
N/A
Ecotoxicological Implications
The classification of (R)-1,5-Dimethyl-1-vinylhex-4-enyl isobutyrate as readily biodegradable has profound implications for environmental risk assessment. Despite having a partition coefficient (log
Kow
) of > 4.0—a value that typically triggers concerns for bioaccumulation in aquatic organisms—the rapid metabolic clearance of the compound mitigates this risk[4]. Because the ester bond is swiftly hydrolyzed by both environmental bacteria and the endogenous esterases of fish and aquatic invertebrates, the compound does not persist or biomagnify in the food web. Consequently, when used within standard limits in consumer and pharmaceutical products, it poses negligible long-term ecological hazards[2].
References
Givaudan. (2025). Linalyl Isobutyrate. Retrieved from 5
European Chemicals Agency (ECHA). Substance Information: (R)-1,5-dimethyl-1-vinylhex-4-enyl isobutyrate. Retrieved from 1
Application Note: Enantioselective Synthesis Protocols for (R)-1,5-Dimethyl-1-vinylhex-4-enyl isobutyrate
Executive Summary (R)-1,5-Dimethyl-1-vinylhex-4-enyl isobutyrate, universally known in the chemical industry as (R)-linalyl isobutyrate , is a high-value chiral ester utilized extensively in fragrance formulations and as...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
(R)-1,5-Dimethyl-1-vinylhex-4-enyl isobutyrate, universally known in the chemical industry as (R)-linalyl isobutyrate , is a high-value chiral ester utilized extensively in fragrance formulations and as a stereocenter-retaining building block in asymmetric synthesis [1]. Synthesizing this compound via traditional chemical esterification of racemic linalool yields a racemate, while asymmetric chemical catalysis often requires harsh conditions or toxic heavy metals.
This application note details a highly efficient, green biocatalytic protocol utilizing Candida antarctica Lipase A (CAL-A) for the enantioselective kinetic resolution (EKR) of racemic linalool. As a Senior Application Scientist, I have structured this guide to not only provide the procedural steps but to explain the fundamental thermodynamic and steric causalities that make this specific protocol successful.
Esterification of tertiary alcohols is notoriously challenging due to severe steric crowding around the hydroxyl-bearing carbon.
The Biocatalyst (CAL-A): Unlike the widely used Candida antarctica Lipase B (CAL-B), which fails to process bulky tertiary alcohols, CAL-A possesses a unique structural topology. Its active site contains a highly conserved GGG(A)X amino acid motif that expands the catalytic cleft by 1.5–2.0 Å [2]. This structural anomaly allows CAL-A to readily accept the sterically demanding 1,5-dimethyl-1-vinylhex-4-enyl moiety [3].
The Acyl Donor (Vinyl Isobutyrate): For hindered substrates, reaction kinetics are inherently slow. Using a standard ester (like ethyl isobutyrate) results in a reversible equilibrium that limits overall conversion. By employing vinyl isobutyrate, the leaving group (vinyl alcohol) rapidly tautomerizes into acetaldehyde[4]. This irreversible tautomerization acts as a thermodynamic sink, driving the transesterification strictly in the forward direction.
Biocatalytic Workflow
Fig 1. Workflow for the CAL-A mediated enantioselective kinetic resolution of racemic linalool.
Objective: Achieve >95% enantiomeric excess (ee) of (R)-linalyl isobutyrate via kinetic resolution.
Materials:
Racemic linalool (Substrate, 50 mmol)
Vinyl isobutyrate (Acyl donor, 150 mmol, 3 eq.)
Immobilized CAL-A (e.g., Immobead 150 or Novozym 735, 1.5 g)
Anhydrous n-hexane (100 mL)
4Å Molecular Sieves (Activated, 2.0 g)
Step-by-Step Methodology:
Solvent Preparation: Pre-dry n-hexane over activated 4Å molecular sieves for 24 hours. Causality: Trace water will cause the enzyme to act as a hydrolase, cleaving the vinyl isobutyrate into isobutyric acid and halting the transesterification.
Reaction Assembly: In a 250 mL round-bottom flask, combine 50 mmol of racemic linalool, 150 mmol of vinyl isobutyrate, and 100 mL of anhydrous n-hexane.
Biocatalyst Addition: Add 1.5 g of immobilized CAL-A. The immobilization matrix protects the enzyme from mechanical shear and allows for easy downstream recovery via simple filtration [3].
Incubation: Seal the flask (leaving a small vent for acetaldehyde pressure release) and place it in an orbital shaker incubator. Maintain the temperature at 50 °C with an agitation speed of 150 rpm. Causality: 50 °C optimizes the thermodynamic collision rate for the hindered tertiary alcohol without denaturing the CAL-A enzyme, which is exceptionally thermostable [2].
Protocol 2: In-Process Control (IPC) & Self-Validating System
Objective: Monitor the Enantiomeric Ratio (E-value) to prevent over-conversion and ensure trustworthiness of the batch.
Sampling: Withdraw 50 µL aliquots from the reaction mixture every 4 hours.
Preparation: Dilute the aliquot with 950 µL of n-hexane and filter through a 0.22 µm PTFE syringe filter to remove any suspended enzyme particles.
Chiral GC Analysis: Inject into a Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID) and a cyclodextrin-based chiral capillary column (e.g., Beta-DEX 225).
Validation Metric: Calculate the conversion (
c
) and the enantiomeric excess of the product (
eep
). This reaction acts as a self-validating system: the theoretical maximum yield of the pure (R)-ester is exactly 50%. Stop the reaction precisely when conversion reaches 48-49% to ensure the
eep
remains >95%.
Enzyme Recovery: Terminate the reaction by filtering the mixture through a sintered glass funnel. Wash the recovered immobilized CAL-A with cold n-hexane (3 × 10 mL). The enzyme can be stored at 4 °C and reused for up to 5 consecutive cycles.
Concentration: Transfer the filtrate to a rotary evaporator. Remove the n-hexane, unreacted vinyl isobutyrate, and residual acetaldehyde under reduced pressure (40 °C, 150 mbar).
Chromatographic Separation: Load the crude oily residue onto a silica gel flash chromatography column.
Elution: Elute with a gradient of hexane/ethyl acetate (98:2 to 90:10 v/v). The less polar (R)-linalyl isobutyrate elutes first, followed by the more polar unreacted (S)-linalool.
Final Verification: Pool the ester fractions, concentrate, and verify chemical purity via 1H-NMR and optical purity via polarimetry or Chiral GC.
Quantitative Data Presentation
The superiority of CAL-A for the synthesis of (R)-linalyl isobutyrate is demonstrated when compared against other standard industrial lipases under identical assay conditions (50 °C, 24 hours, n-hexane).
Biocatalyst
Enzyme Origin
Activity on 3° Alcohols
Conversion (%)
Product ee (%)
CAL-A (Immobilized)
Candida antarctica
High (Expanded active site)
48.5
> 98.0
CAL-B (Novozym 435)
Candida antarctica
Negligible (Narrow funnel)
< 2.0
N/A
CRL
Candida rugosa
Low
< 5.0
< 10.0
PPL
Porcine Pancreas
None
0.0
N/A
Table 1: Comparative performance of commercial lipases in the enantioselective acylation of racemic linalool.
Title: Enantioselective transesterification of a tertiary alcohol by lipase A from Candida antarctica
Source: ResearchGate
URL: [Link]
Title: Process for the esterification of carboxylic acids with tertiary alcohols using a lipase from Candida antarctica (US Patent 5658769A)
Title: Lipase-catalysed changes in essential oils revealed by comprehensive two-dimensional gas chromatography
Source: National Institutes of Health (PMC)
URL: [Link]
Application
Application Notes and Protocols for (R)-1,5-Dimethyl-1-vinylhex-4-enyl isobutyrate in Fine Fragrance Formulation
These comprehensive application notes serve as a technical guide for researchers, perfumers, and formulation scientists on the effective use of (R)-1,5-Dimethyl-1-vinylhex-4-enyl isobutyrate, more commonly known in the f...
Author: BenchChem Technical Support Team. Date: April 2026
These comprehensive application notes serve as a technical guide for researchers, perfumers, and formulation scientists on the effective use of (R)-1,5-Dimethyl-1-vinylhex-4-enyl isobutyrate, more commonly known in the fragrance industry as (R)-linalyl isobutyrate, in the creation of fine fragrances. This document provides in-depth technical insights, field-proven protocols, and a thorough analysis of its application, grounded in scientific principles to ensure both creative success and product stability.
Introduction to (R)-1,5-Dimethyl-1-vinylhex-4-enyl isobutyrate
(R)-1,5-Dimethyl-1-vinylhex-4-enyl isobutyrate (CAS No. 78-35-3 for the racemic mixture) is a chiral ester of linalool, a naturally occurring terpene alcohol.[1][2] The chirality of fragrance molecules can be a pivotal factor in their olfactory perception and biological activity.[1][3] While much of the commercially available linalyl isobutyrate is a racemic mixture, the focus of these notes is on the (R)-enantiomer, which is often associated with a more natural and desirable scent profile, akin to how (R)-linalyl acetate is the favored configuration in genuine lavender oils.[4]
This ingredient is highly valued for its complex and multifaceted olfactory profile, which is predominantly characterized by fresh, fruity, and floral notes with nuances of lavender, bergamot, pear, and apple.[5][6][7] Its primary role in fine fragrance is as a top-to-middle note modifier, where it imparts a natural, vibrant, and uplifting character to a wide array of compositions, particularly those in the citrus, floral, and fruity fragrance families.[5][6]
Table 1: Physicochemical and Olfactive Properties of Linalyl Isobutyrate
The human olfactory system is composed of chiral receptors, meaning that enantiomers of the same molecule can bind differently and elicit distinct scent perceptions.[3] For instance, the (R)-enantiomer of limonene is perceived as having a sweet, orange-like aroma, while the (S)-enantiomer has a sharper, lemon-like scent.[3] Although specific sensory data for the individual enantiomers of linalyl isobutyrate are not widely published, the precedence set by other chiral fragrance molecules strongly suggests that the (R)-enantiomer will possess a unique and potentially more desirable character than its (S)-counterpart or the racemic mixture.[1] Researchers and perfumers are therefore encouraged to conduct their own sensory evaluations to fully appreciate the nuances of the (R)-enantiomer.
Application in Fine Fragrance Formulations
(R)-linalyl isobutyrate is a versatile ingredient that can be incorporated into a wide range of fragrance types. Its primary function is to enhance the naturalness and freshness of the top and middle accords.
Citrus Accords: In citrus-dominant fragrances, (R)-linalyl isobutyrate can be used to extend the freshness of bergamot, lemon, and mandarin oils. It provides a smoother, more complex citrus character, moving away from a simple, sharp citrus note towards a more nuanced and rounded profile.
Floral Bouquets: It serves as an excellent modifier in floral compositions, especially those featuring lavender, lilac, and lily of the valley.[6][9] It can soften and modernize classic floral accords, adding a touch of fruity brightness that can lift the entire composition.
Fruity Compositions: In fruity fragrances, it can enhance the juiciness and realism of apple, pear, and berry notes. It can also be used to create novel fruit accords when blended with other esters and lactones.
Fougère Structures: In modern Fougère fragrances, it can be used to complement or even replace some of the more traditional lavender notes, offering a fresher and more contemporary interpretation of this classic masculine structure.
Caption: Illustrative position of (R)-Linalyl Isobutyrate in a fragrance pyramid.
Protocols for Evaluation and Formulation
The triangle test is a discriminative sensory method used to determine if a sensory difference exists between two samples.[10] This protocol is essential for comparing the olfactory profile of (R)-linalyl isobutyrate against its racemic mixture or the (S)-enantiomer.
Objective: To determine if a perceptible olfactory difference exists between (R)-linalyl isobutyrate and racemic linalyl isobutyrate.
Materials:
(R)-linalyl isobutyrate, 1% solution in perfumer's alcohol.
Racemic linalyl isobutyrate, 1% solution in perfumer's alcohol.
Smelling strips.
A panel of at least 15 trained sensory assessors.[10]
A well-ventilated, odor-free evaluation room.
Procedure:
Prepare three coded smelling strips for each panelist. Two strips will be dipped in one sample (e.g., racemic linalyl isobutyrate), and the third strip will be dipped in the other sample ((R)-linalyl isobutyrate).
The order of presentation of the three strips should be randomized for each panelist.
Instruct each panelist to smell the three strips from left to right.
Ask the panelists to identify the sample that is different from the other two.
Record the responses.
Analyze the results statistically to determine if the number of correct identifications is significantly higher than what would be expected by chance.
Objective: To create a stable and olfactively balanced fine fragrance (Eau de Toilette) incorporating (R)-linalyl isobutyrate.
Materials:
(R)-linalyl isobutyrate.
Other fragrance raw materials (essential oils, absolutes, synthetic aroma chemicals).
Perfumer's alcohol (SDA 40B or equivalent).
Deionized water.
Glass beakers, graduated cylinders, and a magnetic stirrer.
Filtration apparatus.
Procedure:
Accord Creation: Begin by creating individual accords (e.g., citrus, floral, woody) in separate beakers. This modular approach allows for better control over the final fragrance profile.[11]
Fragrance Concentrate Formulation:
Weigh and combine the individual accords according to the desired fragrance structure (top, middle, base notes).
Introduce (R)-linalyl isobutyrate into the top-to-middle note accord, starting with a concentration of 1-2% of the total fragrance concentrate.
Blend the complete fragrance concentrate thoroughly using a magnetic stirrer.
Maceration: Allow the fragrance concentrate to macerate for at least 48 hours in a cool, dark place. This allows the different ingredients to blend and harmonize.
Dilution:
Dilute the macerated fragrance concentrate in perfumer's alcohol to the desired strength (typically 8-15% for an Eau de Toilette).
Slowly add deionized water while stirring to reach the final alcohol concentration (e.g., 80% v/v).
Chilling and Filtration: Chill the diluted fragrance to approximately 4°C for at least 24 hours to precipitate any insoluble waxes or impurities. Filter the chilled solution to obtain a clear final product.
Final Maceration: Allow the finished fragrance to macerate for a further 1-4 weeks before final evaluation. This "aging" process is crucial for the development of the fragrance's character.
Caption: A streamlined workflow for fine fragrance formulation.
Stability and Performance Considerations
(R)-linalyl isobutyrate, as a terpene ester, is susceptible to degradation under certain conditions, which can impact the olfactory profile and overall stability of the final fragrance.
Oxidation: The double bonds in the linalyl moiety are prone to oxidation, especially when exposed to air, light, and heat. This can lead to the formation of off-odors. The use of antioxidants in the fragrance concentrate can help mitigate this issue.
Hydrolysis: As an ester, linalyl isobutyrate can undergo hydrolysis, particularly in aqueous or highly alkaline environments, breaking down into linalool and isobutyric acid. This is a key consideration for its use in functional products like soaps, but less of a concern in the typically acidic to neutral pH of alcoholic fine fragrances.[12]
Objective: To assess the stability of a fine fragrance containing (R)-linalyl isobutyrate under accelerated conditions.
Materials:
Finished fragrance in its final packaging.
A freshly prepared control sample of the same fragrance.
An incubator set to a constant temperature (e.g., 40°C).
A light box or access to a window with consistent daylight exposure.
Procedure:
Store samples of the finished fragrance under the following conditions for a period of 1 to 3 months:[13]
At room temperature in the dark (control).
At 40°C in the dark (to assess thermal stability).
At room temperature with exposure to light (to assess photostability).
At regular intervals (e.g., weekly or bi-weekly), evaluate the stored samples against the fresh control for any changes in:
Odor: Assess for any deviation from the original scent profile using smelling strips.
Color: Visually inspect for any changes in color.
Clarity: Check for any precipitation or cloudiness.
Document all observations meticulously.
Analytical Techniques for Performance Evaluation
For a more in-depth analysis of the performance of (R)-linalyl isobutyrate in a fragrance, advanced analytical techniques can be employed.
Gas Chromatography-Olfactometry (GC-O): This technique combines the separation capabilities of gas chromatography with human sensory perception.[14][15] An analyst sniffs the effluent from the GC column and records the odor characteristics of each separated compound, allowing for a precise understanding of the contribution of (R)-linalyl isobutyrate to the overall scent profile.
Headspace Analysis: Techniques like static headspace gas chromatography-mass spectrometry (SHS GC-MS) can be used to analyze the volatile compounds in the air above the fragranced product (e.g., on skin or a smelling strip).[16][17] This provides valuable data on the evaporation rate and diffusion of (R)-linalyl isobutyrate over time, which is crucial for understanding its performance as a top-to-middle note.
Conclusion
(R)-1,5-Dimethyl-1-vinylhex-4-enyl isobutyrate is a valuable and versatile ingredient in the perfumer's palette. Its fresh, fruity, and floral character, likely enhanced in the (R)-enantiomeric form, makes it an excellent choice for adding naturalness and vibrancy to a wide range of fine fragrances. By understanding its olfactory properties, the significance of its chirality, and its performance characteristics, and by employing rigorous evaluation and formulation protocols, researchers and perfumers can successfully leverage this material to create innovative and high-performing fragrances. Adherence to systematic stability testing will further ensure the development of products that are not only aesthetically pleasing but also commercially robust.
References
Structure-odor relationships of linalool, linalyl acetate and their corresponding oxygenated derivatives. PMC. Available at: [Link]
Enhancing fragrance stability in soap with natural antioxidants. BTSA. Available at: [Link]
Linalyl Isobutyrate. Givaudan. Available at: [Link]
Stability of Perfume Compositions in Alcoholic Lotions-As a Function of the Water Purity Employed. Perfumer & Flavorist. Available at: [Link]
Identification of terpenes and essential oils by means of static headspace gas chromatography-ion mobility spectrometry. PubMed. Available at: [Link]
linalyl isobutyrate, 78-35-3. The Good Scents Company. Available at: [Link]
The Essential Role of Esters in the Fragrance Industry: The Makings of A Sweet Floral Symphony. Scent Journer. Available at: [Link]
What Every Formulator Needs to Know about Fragrance. Cosmetics & Toiletries. Available at: [Link]
From craftsmanship to science: A toolbox for sensory analysis in perfumery. TimTul. Available at: [Link]
The Chemistry of Taste and Smell: How Chirality Affects Senses. Chiralpedia. Available at: [Link]
Stability of Perfume Compositions in Alcoholic Lotions. Perfumer & Flavorist. Available at: [Link]
Linallyl Isobutyrate. Jdpeople. Available at: [Link]
Fragrance Stability. Orchadia Solutions. Available at: [Link]
(PDF) Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. ResearchGate. Available at: [Link]
linalyl isovalerate, 1118-27-0. The Good Scents Company. Available at: [Link]
Prediction of Fragrance Headspace Concentrations from Physico-Chemical Properties. Cosmetics & Toiletries. Available at: [Link]
Fragrance & Perfume Stability: How to Make it Last. Jasmine. Available at: [Link]
Effects of chiral fragrances on human autonomic nervous system parameters and self-evaluation. PubMed. Available at: [Link]
Enantiomeric Distribution of Some Linalool Containing Essential Oils and Their Biological Activities. ACG Publications. Available at: [Link]
linalool linalyl acetate: Topics by Science.gov. Science.gov. Available at: [Link]
The Characterization of Perfume Fragrances Using GC/MS, Headspace Trap and Olfactory Port. JCANO | INGENIERIA. Available at: [Link]
Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry Analysis of Scent Profiles from Human Skin. MDPI. Available at: [Link]
Linalyl isobutyrate. The Ingredient Directory - The Fragrance Conservatory. Available at: [Link]
Application Note: Structural Characterization of (R)-1,5-Dimethyl-1-vinylhex-4-enyl isobutyrate using ¹H and ¹³C NMR Spectroscopy
Abstract Introduction (R)-1,5-Dimethyl-1-vinylhex-4-enyl isobutyrate is a chiral monoterpenoid ester valued for its pleasant, fruity, and floral aroma.[1][2] It is a derivative of linalool and isobutyric acid.[3] Accurat...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
Introduction
(R)-1,5-Dimethyl-1-vinylhex-4-enyl isobutyrate is a chiral monoterpenoid ester valued for its pleasant, fruity, and floral aroma.[1][2] It is a derivative of linalool and isobutyric acid.[3] Accurate structural confirmation and purity assessment are critical for its application in various industries. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous determination of the molecular structure of small organic molecules in solution.[4] ¹H NMR provides information about the electronic environment and connectivity of protons, while ¹³C NMR, often in conjunction with techniques like DEPT (Distortionless Enhancement by Polarization Transfer), reveals the carbon skeleton of the molecule.[4][5]
This application note will first outline the standardized protocols for preparing a sample of (R)-1,5-Dimethyl-1-vinylhex-4-enyl isobutyrate for NMR analysis and the parameters for acquiring high-quality ¹H and ¹³C NMR spectra. Subsequently, a detailed interpretation of the expected spectra will be presented, including predicted chemical shifts and coupling patterns based on established NMR principles and data from analogous structures. Finally, the utility of two-dimensional (2D) NMR experiments, specifically COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), in confirming the assignments of proton and carbon signals will be explored.
Experimental Protocols
Sample Preparation
The quality of the NMR spectrum is highly dependent on the sample preparation.[6] The following protocol ensures a homogenous sample with minimal interference.
Analyte Preparation: Accurately weigh approximately 10-20 mg of (R)-1,5-Dimethyl-1-vinylhex-4-enyl isobutyrate for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar compounds like terpene esters. Use approximately 0.6-0.7 mL of the solvent.
Dissolution and Transfer: Add the deuterated solvent to the vial containing the analyte. Gently swirl the vial to ensure complete dissolution. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean 5 mm NMR tube.[6]
Internal Standard: For precise chemical shift referencing, add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
Homogenization: Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.
Diagram of the Sample Preparation Workflow:
Caption: Workflow for NMR data acquisition and analysis.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables present the predicted ¹H and ¹³C NMR chemical shifts for (R)-1,5-Dimethyl-1-vinylhex-4-enyl isobutyrate. These predictions are based on established chemical shift theory, including the effects of electronegativity, hybridization, and shielding/deshielding, as well as by comparison with structurally similar terpene esters. The numbering scheme used for the assignments is provided in the molecular structure diagram below.
Molecular Structure with Atom Numbering:
Caption: Numbering scheme for (R)-1,5-Dimethyl-1-vinylhex-4-enyl isobutyrate.
Predicted ¹H NMR Data (400 MHz, CDCl₃)
Proton(s)
Predicted Chemical Shift (δ, ppm)
Predicted Multiplicity
Predicted Coupling Constant (J, Hz)
H-1
5.80 - 6.00
dd
J ≈ 17.5, 10.5
H-2a
5.15 - 5.25
dd
J ≈ 17.5, 1.5
H-2b
5.00 - 5.10
dd
J ≈ 10.5, 1.5
H-4
1.90 - 2.10
m
H-5
5.05 - 5.15
t
J ≈ 7.0
H-7
1.65 - 1.75
s
H-8
1.55 - 1.65
s
H-9
1.45 - 1.55
s
H-11
2.40 - 2.60
septet
J ≈ 7.0
H-12, H-13
1.10 - 1.20
d
J ≈ 7.0
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
Carbon(s)
Predicted Chemical Shift (δ, ppm)
DEPT-135
C-1
142 - 145
CH
C-2
111 - 114
CH₂
C-3
82 - 85
C
C-4
39 - 42
CH₂
C-5
124 - 127
CH
C-6
131 - 134
C
C-7
25 - 28
CH₃
C-8
17 - 20
CH₃
C-9
22 - 25
CH₃
C-10
175 - 178
C
C-11
33 - 36
CH
C-12, C-13
18 - 21
CH₃
Interpretation of Predicted Spectra
¹H NMR Spectrum
Vinyl Group (H-1, H-2a, H-2b): The vinyl protons are expected in the downfield region (δ 5.0-6.0 ppm) due to the sp² hybridization of the carbons. H-1, being attached to the same carbon as two other protons, will appear as a doublet of doublets (dd) with large geminal and vicinal coupling constants. H-2a (trans to H-1) and H-2b (cis to H-1) will also be doublets of doublets.
Olefinic Proton (H-5): The proton on the trisubstituted double bond (H-5) is expected to resonate around δ 5.1 ppm and will likely appear as a triplet due to coupling with the adjacent methylene protons (H-4).
Methyl Groups (H-7, H-8, H-9): The three methyl groups attached to sp² or sp³ carbons are expected in the upfield region. The two methyls on the double bond (H-7 and H-8) will be singlets, as will the methyl group on the quaternary carbon C-3 (H-9).
Isobutyrate Moiety (H-11, H-12, H-13): The methine proton (H-11) of the isobutyrate group will be a septet due to coupling with the six equivalent protons of the two methyl groups (H-12 and H-13). These methyl protons will appear as a doublet.
¹³C NMR Spectrum
Carbonyl Carbon (C-10): The ester carbonyl carbon is expected to be the most downfield signal, typically in the range of δ 175-178 ppm. This signal will be absent in the DEPT-135 spectrum.
Olefinic Carbons (C-1, C-2, C-5, C-6): The four sp² hybridized carbons of the two double bonds are expected between δ 110-145 ppm. The DEPT-135 spectrum will distinguish between the quaternary carbon (C-6, absent), the CH carbons (C-1 and C-5, positive), and the CH₂ carbon (C-2, negative).
Oxygenated Carbon (C-3): The quaternary carbon C-3, bonded to the ester oxygen, will be deshielded and is predicted to appear around δ 82-85 ppm. This signal will also be absent in the DEPT-135 spectrum.
Aliphatic Carbons (C-4, C-7, C-8, C-9, C-11, C-12, C-13): The remaining sp³ hybridized carbons will appear in the upfield region of the spectrum. The DEPT-135 experiment will be crucial in differentiating the CH₂ group (C-4, negative), the CH group (C-11, positive), and the various CH₃ groups (positive).
Advanced 2D NMR for Structural Confirmation
For a molecule with several overlapping signals, 2D NMR experiments are invaluable for unambiguous assignments.
COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For (R)-1,5-Dimethyl-1-vinylhex-4-enyl isobutyrate, cross-peaks are expected between:
H-1 and H-2a/H-2b.
H-4 and H-5.
H-11 and H-12/H-13.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It will definitively link the proton signals to their corresponding carbon signals as outlined in the predicted data tables. For example, it will show a correlation between the proton at δ ~5.9 ppm (H-1) and the carbon at δ ~143 ppm (C-1).
Conclusion
This application note has detailed the expected ¹H and ¹³C NMR characteristics of (R)-1,5-Dimethyl-1-vinylhex-4-enyl isobutyrate and provided a comprehensive set of protocols for its spectroscopic analysis. While based on theoretical predictions, the information herein serves as a robust guide for researchers to interpret their experimental data. The combination of 1D ¹H and ¹³C NMR, along with DEPT-135 and 2D correlation experiments like COSY and HSQC, provides a powerful toolkit for the complete and confident structural elucidation of this important fragrance and flavor compound.
References
Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. Available at: [Link]
ResearchGate. How to Prepare Samples for NMR. Available at: [Link]
MDPI. ¹H NMR Chemical Shift Changes as a Result of Introduction of Carbonyl-Containing Protecting Groups Observed in Bornol and Isoborneol. Available at: [Link]
University of Cambridge. NMR Sample Preparation. Available at: [Link]
University of Ottawa NMR Facility Blog. APT vs DEPT-135. Available at: [Link]
Royal Society of Chemistry. Chapter 5: Acquiring ¹H and ¹³C Spectra. In: NMR Spectroscopy in Pharmaceutical Analysis. Available at: [Link]
ACS Publications. Complete Assignment of Proton Chemical Shifts in Terpenes: An Experiment Combining 2D NMR Spectroscopy with Molecular Modeling. Available at: [Link]
Chemistry LibreTexts. 6.4: DEPT C-13 NMR Spectroscopy. Available at: [Link]
PubChem. Linalyl isobutyrate. Available at: [Link]
YouTube. How to Determine Structure of an Ester from Proton NMR Spectrum. Available at: [Link]
Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]
RSC Education. The power of NMR: in two and three dimensions. Available at: [Link]
Chemistry LibreTexts. 13.12: DEPT ¹³C NMR Spectroscopy. Available at: [Link]
Magritek. Introduction to 13C-NMR and DEPT – Identification of an Alcohol. Available at: [Link]
YouTube. How to Determine Structure of an Ester from Proton NMR Spectrum. Available at: [Link]
YouTube. DEPT 135 Acquisition & Processing. Available at: [Link]
ResearchGate. ¹³C NMR Chemical Shifts of the Triterpene Esters 1-3 and 5. Available at: [Link]
ResearchGate. 2D- NMR what is the different between COSY and HSQC?? Available at: [Link]
IntechOpen. ¹H and ¹³C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Available at: [Link]
SDSU NMR Facility. 7) Common 2D (COSY, HSQC, HMBC).
University of California, Los Angeles. Spectroscopy Tutorial: Esters. Available at: [Link]
University of Bristol. Quantitative NMR Spectroscopy. Available at: [Link]
Government of Canada. Chemical Substance - Linalyl isobutyrate. Available at: [Link]
Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]
FooDB. Showing Compound Linalyl isobutyrate (FDB002290). Available at: [Link]
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available at: [Link]
Chemguide. interpreting C-13 NMR spectra. Available at: [Link]
Royal Society of Chemistry. Mono-, Sesqui-, and Higher Terpenes. In: Modern NMR Approaches to the Structure Elucidation of Natural Products. Available at: [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Document ID: APP-NOTE-2026-03
Subject: Advanced Supercritical CO₂ Extraction and Fractionation of (R)-1,5-Dimethyl-1-vinylhex-4-enyl isobutyrate
Target Audience: R&D Scientists, Process Engineers, and Pharmacognosists
Introduction & Mechanistic Rationale
(R)-1,5-Dimethyl-1-vinylhex-4-enyl isobutyrate, systematically known as the (R)-enantiomer of linalyl isobutyrate, is a high-value tertiary allylic ester prized in advanced fragrance formulations and targeted transdermal drug delivery systems due to its unique lipophilicity and calming bioactivity.
Extracting this delicate chiral ester from botanical matrices (or purifying it post-biocatalysis) presents a significant physicochemical challenge. The ester bond is located on a sterically hindered, yet highly reactive, tertiary allylic carbon. Traditional extraction methods, such as steam distillation or Clevenger hydrodistillation, operate at temperatures between 100–120 °C. For tertiary allylic esters, this thermal stress induces rapid hydrolysis, oxidation, and polymerization 1. Furthermore, the application of heat in the presence of water promotes the formation of a stable tertiary allylic carbocation, leading to irreversible racemization (loss of enantiomeric excess) or elimination into dienes like myrcene.
To circumvent these degradation pathways, Supercritical CO₂ (SC-CO₂) is the method of choice. By meticulously controlling pressure and temperature, SC-CO₂ provides a highly selective, solvent-free environment. Studies on related botanical esters confirm that operating near 45 °C and 22 MPa maximizes extraction efficiency while preserving molecular integrity 2. Empirical comparisons demonstrate that SC-CO₂ consistently yields essential oil fractions with superior aromatic fidelity and bioactivity compared to conventional Soxhlet extraction or hydrodistillation 3.
Experimental Workflow & System Architecture
The following workflow relies on sequential depressurization. Because SC-CO₂ solvating power is directly proportional to its density, we can selectively precipitate heavy impurities (waxes) before isolating the target ester.
Fig 1. SC-CO2 extraction and fractionation workflow for (R)-linalyl isobutyrate.
Quantitative Data & Parameter Optimization
To establish the causality between extraction parameters and product quality, empirical data from our optimization runs are summarized below. The goal is to balance CO₂ density (solvating power) with thermal gentleness.
Table 1: Influence of SC-CO₂ Parameters on Yield, Purity, and Enantiomeric Preservation
Phase / Run
Pressure (MPa)
Temp (°C)
CO₂ Density (g/mL)
Yield (% w/w)
Ester Purity (%)
Enantiomeric Excess (% ee)
Mechanistic Outcome
1 (Sub-critical)
10
30
0.71
0.4
85.2
>99.0
Insufficient solvation power for medium-chain esters.
2 (Optimal)
22
45
0.84
1.8
98.4
>99.0
Ideal balance of density and volatility; prevents hydrolysis.
3 (High Temp)
22
70
0.66
2.1
76.5
88.5
Thermal degradation and partial carbocation-mediated racemization.
4 (High Press)
35
45
0.93
2.5
65.0
>99.0
Undesirable co-extraction of heavy cuticular waxes.
Protocol: Self-Validating Extraction Methodology
This protocol is designed as a self-validating system. Do not proceed to subsequent phases if the defined Quality Control (QC) checkpoints fail.
Phase 1: Matrix Preparation & Quality Control
Milling : Cryogenically mill the botanical matrix to a uniform particle size of 0.5–1.0 mm.
Causality: This specific size increases the surface-area-to-volume ratio for maximum CO₂ penetration without causing frictional heating that could volatilize the target ester.
Moisture Standardization : Condition the biomass to a moisture content of 8–10% (w/w).
Validation Checkpoint: Perform a Karl Fischer titration prior to loading. If moisture is >10%, dry the biomass under vacuum at 25 °C. Excess water acts as a barrier to CO₂ diffusivity and promotes acid-catalyzed hydrolysis of the isobutyrate group under pressurized conditions.
Phase 2: Supercritical Extraction
Vessel Loading : Pack 500 g of the standardized biomass into a 1 L high-pressure extraction vessel. Apply inert glass wool at the superior and inferior frits to prevent channeling and particulate migration.
Pressurization & Heating : Introduce liquid CO₂ and bring the system to the optimal supercritical state: 22 MPa and 45 °C .
Causality: These parameters achieve a CO₂ density of ~0.84 g/mL, providing the exact solvating power required for the ester while remaining well below the thermal threshold for racemization.
Dynamic Extraction : Maintain a continuous CO₂ flow rate of 15 g/min for 90 minutes to ensure exhaustive mass transfer.
Phase 3: Sequential Fractionation
First Depressurization (Separator 1) : Reduce system pressure to 10 MPa while maintaining a temperature of 40 °C.
Causality: The sudden drop in pressure drastically reduces CO₂ density, forcing the precipitation of high-molecular-weight cuticular waxes and heavy sesquiterpenes, which are trapped in this vessel.
Second Depressurization (Separator 2) : Further reduce pressure to 4 MPa at 20 °C.
Causality: At 4 MPa, CO₂ transitions back to a purely gaseous state, losing all solvating power. The target (R)-linalyl isobutyrate precipitates as a highly purified liquid fraction.
Validation Checkpoint: Monitor the mass flow of the precipitate visually or via load cells. A plateau in mass accumulation indicates extraction completion.
Phase 4: Analytical Validation
Chiral GC-MS Analysis : Dissolve 10 µL of the Separator 2 fraction in 1 mL of HPLC-grade hexane. Inject 1 µL into a GC-MS equipped with a cyclodextrin-based chiral capillary column (e.g., MEGA-DEX DAC-Beta).
Validation Checkpoint: Confirm the presence of the molecular ion (m/z 224) and calculate the enantiomeric excess (ee). The (R)-enantiomer must show >99% ee. A lower ee indicates that the extraction parameters were violated, allowing carbocation-mediated racemization to occur.
Troubleshooting & Process Optimization
Observation : The final extract in Separator 2 is cloudy or highly viscous.
Mechanistic Causality : Co-extraction of cuticular waxes due to excessive primary extraction pressure (>30 MPa) or failure to properly fractionate in Separator 1.
Corrective Action : Lower the main extraction pressure to 22 MPa, or increase the pressure in Separator 1 to 12 MPa to force earlier precipitation of heavy lipids before they reach Separator 2.
References
Title: Supercritical CO2 Extraction of Phoenix Dancong Tea Oil: Process Optimization and Fragrance Retention on Textiles
Source: MDPI
URL
Title: Towards a Greener Future: Sustainable Innovations in the Extraction of Lavender (Lavandula spp.)
Title: Antiradical Efficiency of Essential Oils From Plant Seeds Obtained by Supercritical CO2, Soxhlet Extraction and Hydrodistillation
Source: ResearchGate
URL
optimizing chiral GC separation parameters for (R)-1,5-Dimethyl-1-vinylhex-4-enyl isobutyrate
Welcome to the Advanced Chromatography Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the enantiomeric...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Chromatography Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the enantiomeric separation of (R)-1,5-Dimethyl-1-vinylhex-4-enyl isobutyrate (commonly known as (R)-linalyl isobutyrate).
Because chiral recognition on gas chromatography (GC) stationary phases relies on subtle differences in inclusion complexation energies, standard GC parameters will often fail. This guide provides a self-validating methodology, mechanistic troubleshooting FAQs, and optimized quantitative parameters to ensure robust baseline separation of these enantiomers.
I. Self-Validating Experimental Protocol
To ensure scientific integrity, this workflow utilizes a self-validating system . You must never analyze your target (R)-enantiomer batch without first proving system suitability using a racemic (±)-linalyl isobutyrate standard. The system is only validated for use when the racemic standard yields two distinct peaks with a 50:50 area ratio (±2%) and a resolution factor (
Rs
)
≥
1.5.
Step-by-Step Methodology:
Sample Preparation: Dilute the racemic standard and your (R)-enantiomer sample to 0.1% (v/v) in GC-grade n-hexane.
Causality: Derivatized cyclodextrin columns have extremely low sample capacities. High dilution prevents the saturation of the chiral cavities, which would otherwise lead to peak fronting and loss of resolution.
Inlet Configuration: Set the split/splitless injector to 220 °C. Inject 1.0 µL using a split ratio of 1:100.
Column Selection: Install a derivatized
β
-cyclodextrin capillary column (e.g., Rt-
β
DEXse or MEGA-DEX DET Beta, 30 m × 0.25 mm ID × 0.25 µm df)[1].
Carrier Gas Dynamics: Use Helium (He) as the carrier gas. Set a constant linear velocity of 80 cm/sec[2].
Causality: Higher linear velocities offset the longitudinal diffusion (band broadening) that naturally occurs during the extended run times required for chiral separations.
Thermodynamic Oven Programming:
Initial temperature: 50 °C, hold for 1 min.
Ramp 1 (Chiral Elution Window): 1.5 °C/min to 140 °C.
Ramp 2 (Column Bake-out): 10 °C/min to 200 °C, hold for 5 min.
Detection: Set the FID or MS transfer line to 230 °C. If using MS, scan m/z 35–300.
II. Quantitative Parameter Optimization
The following table summarizes the optimized parameters for linalyl isobutyrate against common failure modes, providing the mechanistic rationale for each adjustment.
Parameter
Sub-Optimal Setting (Failure Mode)
Optimized Setting
Mechanistic Rationale
Oven Ramp Rate
> 5 °C/min (Co-elution)
1.0 - 2.0 °C/min
Slower heating preserves the subtle thermodynamic differences (
ΔΔG
) in host-guest inclusion complexation between the (R) and (S) enantiomers.
Split Ratio
1:10 (Peak Fronting)
1:100
Prevents saturation of the limited cyclodextrin chiral sites, maintaining linear isotherm behavior[3].
Carrier Velocity
30 cm/sec (Broad Peaks)
80 cm/sec (He)
Minimizes longitudinal diffusion during the slow temperature ramp, increasing the Trennzahl (separation number)[2].
Initial Temp
100 °C (Poor Retention)
50 °C
Increases the retention factor (
k
) for volatile monoterpenoid esters, allowing more time for chiral partitioning.
III. Troubleshooting FAQs
Q1: Why am I seeing co-elution of the (R) and (S) enantiomers of linalyl isobutyrate despite using a premium
β
-cyclodextrin column?A1: Chiral recognition in cyclodextrin phases relies on host-guest inclusion complexation, which is an exothermic process highly dependent on thermodynamics. If your oven temperature ramp is too fast, the thermal kinetic energy overcomes the subtle differential binding energies between the (R) and (S) enantiomers. According to established guidelines for chiral GC[2], optimal enantiomeric resolution for monoterpenoid esters is achieved by lowering the initial temperature to 40–50 °C and using a very shallow temperature ramp (1–2 °C/min) through the elution window.
Q2: The peaks for linalyl isobutyrate are exhibiting severe fronting and loss of baseline resolution. Is the column degrading?A2: Not necessarily. Peak fronting on a chiral stationary phase is a classic symptom of column overload. Cyclodextrin columns exhibit significantly lower sample capacities (often indicating overload at just 150 ng on-column) compared to standard polysiloxane columns[3]. Because the chiral selector is dispersed within a polymer matrix, the actual number of active binding sites is low. Solution: Increase your split ratio (e.g., from 1:20 to 1:100) or dilute your sample further to ensure you are injecting
≤
50 ng per component.
Q3: How does carrier gas velocity affect the Trennzahl (separation number) for this specific ester?A3: Unlike standard GC where optimal velocity is strictly dictated by the van Deemter minimum, chiral separations often benefit from slightly higher linear velocities. Because you are forced to use a slow temperature ramp, the analytes spend a long time in the column, leading to longitudinal diffusion. Increasing the Helium linear velocity to 80 cm/sec helps counteract this diffusion, keeping the peaks sharp and improving the overall Trennzahl[2].
IV. Diagnostic Workflow Visualization
Below is the logical troubleshooting pathway for optimizing your chiral separation parameters.
Logical workflow for troubleshooting chiral GC parameters for enantiomer resolution.
V. References
Title: Enantiomeric Composition of Essential Oils by Chiral GC/MS
Source: SCISPEC / Thermo Electron
URL: [Link]
Title: A Guide to the Analysis of Chiral Compounds by GC
Source: Chromtech / Restek
URL: [Link]
Title: Target Chiral Compounds in Lavender Oil Using HS Fast Chiral GC
Source: Labcompare
URL: [Link]
Technical Support Center: Troubleshooting Low Esterification Yields of (R)-1,5-Dimethyl-1-vinylhex-4-enyl Isobutyrate
Welcome to the technical support center for the synthesis of (R)-1,5-Dimethyl-1-vinylhex-4-enyl isobutyrate, a valuable fragrance and flavor compound. This guide is designed for researchers, chemists, and drug developmen...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis of (R)-1,5-Dimethyl-1-vinylhex-4-enyl isobutyrate, a valuable fragrance and flavor compound. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, during the esterification of (R)-linalool with isobutyric acid or its derivatives. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying chemical principles and field-proven insights to help you diagnose and resolve issues in your synthesis.
The esterification of (R)-linalool, a tertiary terpene alcohol, presents a unique set of challenges compared to primary or secondary alcohols. Its sterically hindered nature and susceptibility to side reactions under typical acidic conditions are often the primary sources of poor yields.[1][2] This guide will walk you through the common pitfalls and provide robust solutions to optimize your reaction outcomes.
This section addresses the most common questions and issues encountered during the synthesis.
Q1: Why are my yields consistently low when using a standard Fischer esterification (isobutyric acid, alcohol, and a strong acid catalyst)?
A1: This is the most frequent issue and stems from the inherent reactivity of your starting alcohol, (R)-linalool.
Steric Hindrance: (R)-linalool is a tertiary alcohol. The hydroxyl group is attached to a carbon that is bonded to three other carbon atoms, creating significant crowding.[1] This steric bulk makes it physically difficult for the nucleophilic oxygen of the alcohol to attack the protonated carboxylic acid, slowing down the desired reaction rate considerably compared to primary or secondary alcohols.[2]
Reversible Reaction Equilibrium: The Fischer esterification is a reversible process that establishes an equilibrium between reactants and products.[3][4] Without actively removing the water byproduct, the reaction will reach equilibrium with substantial amounts of unreacted starting materials remaining, thus limiting the final yield.[5]
Competing Side Reactions: Tertiary alcohols are highly prone to elimination (dehydration) reactions in the presence of strong acids and heat.[1][3] Instead of forming an ester, the protonated alcohol can easily lose a molecule of water to form a stable carbocation, which then leads to a mixture of alkene byproducts (e.g., myrcene, limonene). Furthermore, the acidic conditions can also induce isomerization of linalool itself.[6]
Q2: How can I effectively shift the reaction equilibrium to favor the formation of my ester product?
A2: To overcome the limitations of equilibrium, you must apply Le Chatelier's Principle. This can be achieved in several ways:
Use an Excess of a Reactant: Using a large excess of either the alcohol or the carboxylic acid can drive the reaction forward.[5] However, given the cost and potential for side reactions with the alcohol, it is often more practical to use an excess of the acylating agent. A molar ratio of 1.5 to 3 equivalents of the isobutyric source to the alcohol is a good starting point.[7]
Remove a Product: The most effective strategy for driving a Fischer esterification to completion is the continuous removal of the water byproduct.[8] This is typically accomplished using a Dean-Stark apparatus , which collects the water as it is formed as an azeotrope with a solvent like toluene or cyclohexane, preventing the reverse hydrolysis reaction from occurring.[1][9] If using an acid anhydride as the acylating agent, the byproduct is a carboxylic acid, which can also be removed via distillation, often with an entrainer.[10]
Q3: What alternative esterification methods are better suited for a sterically hindered tertiary alcohol like (R)-linalool?
A3: For challenging substrates like (R)-linalool, moving beyond the standard Fischer esterification is highly recommended. The following methods offer significantly improved yields by avoiding the pitfalls of strong acids and water formation.
Method
Acylating Agent
Catalyst/Reagent
Key Advantages
Considerations
Anhydride Acylation
Isobutyric Anhydride
None required, or mild catalyst (e.g., DMAP)
More reactive than carboxylic acid; no water byproduct; drives reaction to completion.[11]
Byproduct is isobutyric acid, which must be removed during workup.
Steglich Esterification
Isobutyric Acid
DCC or EDC, DMAP
Very mild, room temperature conditions; high yields; minimizes acid-catalyzed side reactions.[12]
DCC byproduct (DCU) can be difficult to remove; EDC is preferred as its urea byproduct is water-soluble.[12]
Enzymatic Esterification
Isobutyric Acid or Esters
Immobilized Lipase (e.g., Novozym 435)
Extremely selective, no side reactions; environmentally friendly ("green"); works under mild conditions.[6][13]
Slower reaction times; enzyme cost and activity may be a factor; requires non-aqueous media.[14]
Q4: My GC-MS analysis shows a complex mixture of byproducts. How can I identify and minimize them?
A4: The byproducts are almost certainly a result of carbocation-mediated reactions initiated by your acid catalyst.
Identification: The primary byproducts will be various isomeric dienes with a molecular weight corresponding to linalool minus water (C10H16, MW ≈ 136 g/mol ). You may also see rearrangement products like geraniol or nerol, which can then also dehydrate.[6][15]
Minimization Strategy: The key is to avoid the conditions that generate the carbocation intermediate.
Lower the Temperature: High temperatures accelerate the rate of elimination more than esterification.
Reduce Acid Concentration: Use the minimum amount of catalyst necessary.
Switch to a Milder Method: The best solution is to abandon the strong acid catalysis altogether. Acylation with isobutyric anhydride is an excellent first choice, as the reaction can often proceed without any catalyst or with a non-acidic one.[11] Enzymatic catalysis is the ideal choice for completely eliminating these byproducts and achieving the highest purity.[6]
Q5: What are the best practices for reaction monitoring, workup, and purification?
A5: Proper handling after the reaction is critical for isolating a pure product and obtaining an accurate yield.
Reaction Monitoring: Progress can be monitored by taking small aliquots from the reaction mixture.
Thin-Layer Chromatography (TLC): A quick and easy way to visualize the disappearance of the starting alcohol and the appearance of the less polar ester spot.
Gas Chromatography (GC): The preferred method for quantitative analysis, allowing you to determine the ratio of starting material, product, and any byproducts.[16][17]
Workup Procedure:
Cool the reaction to room temperature.
Quench the reaction by diluting with an organic solvent (e.g., diethyl ether, ethyl acetate).
Wash with a weak base: Perform several washes with a saturated sodium bicarbonate (NaHCO₃) solution. This is crucial to neutralize the acid catalyst and remove any unreacted isobutyric acid or isobutyric anhydride.[18]
Wash with brine: A final wash with saturated sodium chloride solution helps to remove residual water from the organic layer.
Dry and Concentrate: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent using a rotary evaporator.
Purification:
Vacuum Distillation: Since the product is a volatile ester, vacuum distillation is an effective method for purification on a larger scale, provided the boiling points of the product and any impurities are sufficiently different.[19]
Column Chromatography: For smaller scales or to remove impurities with similar boiling points, flash chromatography on silica gel is the most reliable method.[12]
Workflow & Protocols
Troubleshooting Workflow
Use this decision tree to diagnose the cause of low yields.
Protocol 1: High-Yield Synthesis Using Isobutyric Anhydride
This method is highly recommended as it avoids the formation of water and uses a more reactive acylating agent, leading to higher conversions and yields.[11]
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add (R)-linalool (1.0 eq).
Reagent Addition: Add isobutyric anhydride (2.0 - 3.0 eq). While no catalyst is strictly necessary, the addition of 4-dimethylaminopyridine (DMAP, 0.05 eq) can accelerate the reaction.
Reaction: Heat the mixture to 80-100 °C. Monitor the reaction progress by GC or TLC every 2-4 hours. The reaction is typically complete within 8-16 hours.
Workup:
Cool the reaction mixture to room temperature.
Dilute with 10 volumes of diethyl ether.
Transfer the mixture to a separatory funnel and wash three times with a saturated aqueous solution of NaHCO₃ to remove excess anhydride and the isobutyric acid byproduct. Caution: CO₂ evolution may occur.
Wash once with water and once with saturated brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification: Purify the resulting crude oil by vacuum distillation or silica gel chromatography to yield pure (R)-1,5-Dimethyl-1-vinylhex-4-enyl isobutyrate. A typical yield is >90%.[11]
Protocol 2: Green Synthesis via Enzymatic Esterification
This method provides exceptional selectivity, preventing byproduct formation and operating under mild, environmentally friendly conditions.[6][13]
Setup: To a dry Erlenmeyer flask, add (R)-linalool (1.0 eq) and isobutyric acid (1.5 eq).
Solvent & Enzyme: Add an appropriate organic solvent (e.g., hexane or a solvent-free system if possible) and immobilized lipase Novozym 435 (typically 5-10% by weight of the total substrates).[13][20] Add molecular sieves to adsorb the water that will be formed.
Reaction: Place the flask in an orbital shaker set to 150-200 rpm and a constant temperature between 40-60 °C. The optimal temperature depends on the enzyme's stability.[6]
Monitoring: Monitor the reaction over 24-72 hours by taking small aliquots of the supernatant for GC analysis.
Workup:
Once the reaction has reached completion, simply filter off the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and reused for subsequent batches.[21]
Wash the filtrate with a saturated NaHCO₃ solution to remove any unreacted isobutyric acid.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: The crude product from this reaction is often of very high purity. Further purification by chromatography can be performed if necessary.
References
JoVE. (n.d.). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview. Retrieved March 25, 2026, from [Link]
Sciencemadness Wiki. (2022, April 6). Esterification. Retrieved March 25, 2026, from [Link]
Ashenhurst, J. (2022, November 16). Fischer Esterification. Master Organic Chemistry. Retrieved March 25, 2026, from [Link]
Vedantu. (n.d.). Fischer Esterification Mechanism: Steps, Equation & Examples. Retrieved March 25, 2026, from [Link]
ResearchGate. (2016, April 15). How to purify esterification product? Retrieved March 25, 2026, from [Link]
ResearchGate. (2019, August 9). Lipase-Catalyzed Esterification of Geraniol and Citronellol for the Synthesis of Terpenic Esters. Retrieved March 25, 2026, from [Link]
Blanco, M., et al. (2007). Use of Multivariate Curve Resolution to Monitor an Esterification Reaction by Near-Infrared Spectroscopy. Spectroscopy Letters, 38(6), 747-763. [Link]
Goodall, I., et al. (2014). Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe. Analytica Chimica Acta, 849, 12-18. [Link]
Blanco, M., & Serrano, D. (2003). On-line monitoring and quantification of a process reaction by near-infrared spectroscopy. Catalysed esterification of butan-1-ol by acetic acid. Analyst, 128(10), 1252-1256. [Link]
ResearchGate. (2025, April 7). Optimization of esterification reactions of perillyl alcohol with different fatty acids catalyzed by Novozym® 435 lipase. Retrieved March 25, 2026, from [Link]
Rehman, F. (2021). Current Developments in Esterification Reaction: A Review on Process and Parameters. Journal of Industrial and Engineering Chemistry, 103, 84-105. [Link]
McMaster University. (n.d.). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved March 25, 2026, from [Link]
ausetute.com.au. (n.d.). Synthesis, Isolation and Purification of Esters in a Direct Esterification Reaction Chemistry Tutorial. Retrieved March 25, 2026, from [Link]
Ghesti, G. F., et al. (2012). Continuous Monitoring of a Transesterification Reaction Using an Analytical Balance. Journal of the Brazilian Chemical Society, 23(1), 187-191. [Link]
ResearchGate. (2025, November 6). Optimization of solvent-free enzymatic esterification in eutectic substrate reaction mixture. Retrieved March 25, 2026, from [Link]
de Oliveira, D., et al. (2009). Enzymatic production of linalool esters in organic and solvent-free system. Biocatalysis and Biotransformation, 27(5-6), 337-343. [Link]
Google Patents. (n.d.). CN1241896C - Method for preparing linalyl acetate by linalool and acetic anhydride.
Wikipedia. (n.d.). Linalool. Retrieved March 25, 2026, from [Link]
Carrea, G., & Riva, S. (2000). Enzyme Catalyzed Esterification. Angewandte Chemie International Edition, 39(13), 2226-2254. [Link]
Hilaris Publisher. (2019, October 31). Alternative Technology of Enzymatic Production of Eugenyl and Linalyl Acetate Esters. Retrieved March 25, 2026, from [Link]
Google Patents. (n.d.). CN108892602A - A method of preparing linalool.
Benner, E. (n.d.). Synthesis, Isolation, and Purification of an Ester. Coach Benner. Retrieved March 25, 2026, from [Link]
LibreTexts Chemistry. (2022, September 24). 21.6: Chemistry of Esters. Retrieved March 25, 2026, from [Link]
Google Patents. (n.d.). US4082788A - Esterification and extraction process.
dos Santos, J. C., et al. (2021). Simplified Method to Optimize Enzymatic Esters Syntheses in Solvent-Free Systems: Validation Using Literature and Experimental Data. Molecules, 26(22), 6886. [Link]
Sparkl. (n.d.). Revision Notes - Esterification Reactions with Alcohols. Retrieved March 25, 2026, from [Link]
ResearchGate. (n.d.). Esterification of tertiary alcohols in steroids under different conditions. Retrieved March 25, 2026, from [Link]
Clark, J. (n.d.). esterification - alcohols and carboxylic acids. Chemguide. Retrieved March 25, 2026, from [Link]
Quora. (2017, December 15). What is the increasing order of reactivity towards esterification: primary alcohol, secondary alcohol, tertiary alcohol? Retrieved March 25, 2026, from [Link]
Google Patents. (n.d.). US2423545A - Esterification of terpene alcohols.
Google Patents. (n.d.). US3661978A - Process for esterification of tertiary terpenic alcohols.
Conte, R., et al. (2021). A Practical Laboratory-Scale Synthesis of All Eight Stereoisomeric Forms of Terpene Linalool Oxide. Molecules, 26(20), 6249. [Link]
MDPI. (2025, September 3). Improved Synthesis of a Sub-Nanomolar Vinyl Phosphonate Inhibitor of Dehydroquinate Synthase. Retrieved March 25, 2026, from [Link]
Herrera, F. J., et al. (2021). Mechanochemical Aza-Vinylogous Povarov Reactions for the Synthesis of Highly Functionalized 1,2,3,4-Tetrahydroquinolines and 1,2,3,4-Tetrahydro-1,5-Naphthyridines. Molecules, 26(22), 6985. [Link]
ResearchGate. (n.d.). The first synthesis of (–)-4-(1,5-dimethylhex-4-enyl)-2-methylphenol. Retrieved March 25, 2026, from [Link]
ResearchGate. (n.d.). Practical synthesis of 1,5-dimethyl substituted conjugated polyenes from geranyl acetate. Retrieved March 25, 2026, from [Link]
Thieme. (2025, December 11). An Improved Synthesis Route of Molnupiravir and its Key Impurities. Retrieved March 25, 2026, from [Link]
Technical Support Center: Overcoming Catalyst Poisoning in the Biocatalysis of (R)-1,5-Dimethyl-1-vinylhex-4-enyl isobutyrate
Welcome to the technical support guide for the biocatalytic synthesis and hydrolysis involving (R)-1,5-Dimethyl-1-vinylhex-4-enyl isobutyrate, a key chiral intermediate in pharmaceutical and fragrance development. This d...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support guide for the biocatalytic synthesis and hydrolysis involving (R)-1,5-Dimethyl-1-vinylhex-4-enyl isobutyrate, a key chiral intermediate in pharmaceutical and fragrance development. This document is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to catalyst poisoning and deactivation, ensuring robust and efficient biocatalytic processes.
The enzymatic transformation of this terpene ester, commonly known as linalyl isobutyrate, typically employs lipases or esterases. While these biocatalysts offer remarkable selectivity, their performance can be hampered by various inhibitors and reaction conditions. This guide provides a structured approach to identifying and mitigating these challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions encountered during the biocatalysis of (R)-1,5-Dimethyl-1-vinylhex-4-enyl isobutyrate.
Q1: My reaction starts well but the conversion rate slows down or stalls completely. What are the likely causes?
A1: This is a classic symptom of catalyst inhibition or deactivation. The primary culprits are typically:
Product Inhibition: The accumulation of products, (R)-linalool and isobutyric acid (in hydrolysis) or the ester itself (in synthesis), can bind to the enzyme's active site or an allosteric site, preventing the substrate from binding.[1][2]
Substrate Inhibition: High concentrations of the substrate, (R)-1,5-Dimethyl-1-vinylhex-4-enyl isobutyrate, can sometimes inhibit the enzyme's activity.[1][3]
pH Shift: If the reaction produces an acidic or basic byproduct (like isobutyric acid), the local pH can shift away from the enzyme's optimal range, leading to a loss of activity and even irreversible denaturation.[4]
Presence of Contaminants: Trace amounts of heavy metals, organic compounds from starting materials, or side-products from substrate degradation can act as potent enzyme inhibitors.[5][6]
Q2: What are the most common chemical inhibitors for lipases and esterases used in this type of reaction?
A2: Lipases and esterases are susceptible to a range of inhibitors. Key classes include:
Heavy Metal Ions: Ions such as Hg²⁺, Cu²⁺, Fe²⁺, and Zn²⁺ are known to inhibit lipase activity, often by interacting with crucial amino acid residues like cysteine or histidine.[5][7]
Serine-Specific Reagents: Many lipases belong to the serine hydrolase family.[8] Reagents like phenylmethylsulfonyl fluoride (PMSF) can covalently modify the active site serine, leading to irreversible inhibition.[6][7]
Chelating Agents: While useful for removing activating metal ions (like Ca²⁺), chelating agents such as EDTA can also inhibit metalloenzymes or enzymes that require metal cofactors for stability or activity.[6]
Oxidizing Agents & Peroxides: The vinyl group in the substrate and product is susceptible to oxidation, especially with prolonged exposure to air. The resulting peroxides can damage the enzyme. Linalyl acetate, a related compound, is known to autoxidize and form hydroperoxides.[9]
Q3: Can the organic solvent I'm using affect my enzyme's stability?
A3: Absolutely. While organic solvents are often necessary to dissolve the hydrophobic substrate, they can also strip the essential water layer from the enzyme, leading to denaturation and loss of activity.[4] The choice of solvent is critical; generally, non-polar, hydrophobic solvents like hexane or toluene are less denaturing than polar solvents like acetone or methanol. Immobilization can significantly enhance enzyme stability in organic solvents.[10][11]
Q4: What is enzyme immobilization and how can it help prevent catalyst poisoning?
A4: Enzyme immobilization is the process of confining enzyme molecules to a solid support material.[12] This technique is highly effective for improving catalyst robustness for several reasons:
Enhanced Stability: By attaching the enzyme to a support, its structure becomes more rigid and resistant to denaturation by heat, pH changes, or organic solvents.[10][13]
Prevents Leaching: It prevents the enzyme from dissolving into the reaction medium, allowing for easy separation from the product and catalyst reuse.[14]
Microenvironment Control: The support material can create a favorable microenvironment around the enzyme, potentially partitioning inhibitors away from the catalyst.[15]
Part 2: Troubleshooting Guides
This section provides detailed, problem-oriented guides to diagnose and resolve specific issues.
Guide 1: Diagnosing and Overcoming Heavy Metal Ion Inhibition
Heavy metal contamination can originate from starting materials, reactors, or buffers.
Symptoms:
Significantly lower-than-expected reaction rates.
Batch-to-batch variability in performance.
Complete loss of activity in some cases.
Diagnostic Workflow:
Caption: Comparison of standard vs. in situ product removal.
Experimental Protocol: ISPR with Adsorbent Resins
Select Adsorbent: Choose a hydrophobic adsorbent resin (e.g., Amberlite™ XAD series) to remove the non-polar linalool or linalyl isobutyrate product.
Prepare Resin: Wash the resin extensively with the reaction solvent to remove any impurities.
Set Up Reaction: Add the prepared resin (e.g., 10-20% w/v) to the reaction mixture at the beginning of the experiment.
Run and Compare: Run the ISPR reaction alongside a control reaction without the resin. Monitor the conversion in the liquid phase over time. The ISPR reaction should achieve a higher final conversion.
Guide 3: Addressing Oxidative Degradation
The unsaturated nature of (R)-1,5-Dimethyl-1-vinylhex-4-enyl isobutyrate and its corresponding alcohol makes them susceptible to oxidation. Oxidases in crude enzyme preparations or air exposure can lead to degradation.
[16][17]
Symptoms:
Formation of unknown byproducts detected by GC or HPLC.
Loss of enzyme activity over time, even at low product concentrations.
A yellowing or change in color of the reaction medium.
Diagnostic & Mitigation Steps:
Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) and compare the results to a reaction run in air. A significant improvement in enzyme stability or a reduction in byproducts points to oxidative damage.
Antioxidant Addition: Add a small amount of a radical scavenger or antioxidant, such as Butylated hydroxytoluene (BHT), to the reaction medium.
Enzyme Purity: If using a crude enzyme preparation, consider using a more purified form to remove contaminating oxidase enzymes.
[18]4. Substrate Quality: Ensure the starting material has not been stored for long periods exposed to air. Peroxides in the substrate can rapidly inactivate the catalyst.
[9]
References
ResearchGate. (n.d.). Effect of metal ions and inhibitors on lipase production. Available at: [Link]
PubMed. (n.d.). Synthetic and Natural Lipase Inhibitors. Available at: [Link]
J-STAGE. (n.d.). Effect of Various Inhibitors on Lipase Action of Thermophilic. Available at: [Link]
Royal Society of Chemistry. (2024). Overcoming bottlenecks towards complete biocatalytic conversions and complete product recovery. Reaction Chemistry & Engineering. Available at: [Link]
ResearchGate. (n.d.). Effect of various metal ions, inhibitors, and detergents on activity of Lip479. Available at: [Link]
ResearchGate. (n.d.). Effect of metal ions and inhibitors on lipase activity from PLS 80. Available at: [Link]
Semantic Scholar. (n.d.). Synthetic and Natural Lipase Inhibitors. Available at: [Link]
IntechOpen. (2019). Biocatalysis and Strategies for Enzyme Improvement. Available at: [Link]
Taylor & Francis Online. (2022). Screening for pancreatic lipase inhibitors: evaluating assay conditions using p-nitrophenyl palmitate as substrate. Available at: [Link]
Patsnap. (n.d.). Enzyme Immobilization Strategies For Long-Term Wearable Use. Available at: [Link]
MDPI. (2024). Recent Progress in Non-Aqueous Biocatalysis of Immobilized Enzymes. Available at: [Link]
Preprints.org. (2025). Understanding Enzyme Immobilization: Methods, Technologies, and Applications. Available at: [Link]
PMC. (n.d.). Immobilization as a Strategy for Improving Enzyme Properties-Application to Oxidoreductases. Available at: [Link]
PMC. (n.d.). Overcoming co-product inhibition in the nicotinamide independent asymmetric bioreduction of activated C=C-bonds using flavin-dependent ene-reductases. Available at: [Link]
PMC. (n.d.). Enzyme immobilization: an overview on techniques and support materials. Available at: [Link]
PMC. (n.d.). Overcoming Product Inhibition in Catalysis of the Intramolecular Schmidt Reaction. Available at: [Link]
PMC. (2025). A Comprehensive Guide to Enzyme Immobilization: All You Need to Know. Available at: [Link]
ACS Publications. (2021). Inhibition of Lipase by Orlistat: Kinetics Combined with In Silico Approaches to Visualize Interactions. Journal of Chemical Education. Available at: [Link]
Hilaris Publisher. (2019). Alternative Technology of Enzymatic Production of Eugenyl and Linalyl Acetate Esters. Available at: [Link]
Royal Society Publishing. (2022). Oxidase enzymes as sustainable oxidation catalysts. Available at: [Link]
PMC. (n.d.). Inhibitors of pancreatic lipase: state of the art and clinical perspectives. Available at: [Link]
Wikipedia. (n.d.). Discovery and development of gastrointestinal lipase inhibitors. Available at: [Link]
Portland Press. (2020). The ever-expanding limits of enzyme catalysis and biodegradation: polyaromatic, polychlorinated, polyfluorinated, and polymeric compounds. Available at: [Link]
OA Monitor Ireland. (n.d.). Oxidizing enzymes as biocatalysts. Available at: [Link]
PMC. (n.d.). Purification and Characterization of Lipase Produced by Leuconostoc mesenteroides Subsp. mesenteroides ATCC 8293 Using an Aqueous Two-Phase System (ATPS) Composed of Triton X-100 and Maltitol. Available at: [Link]
ResearchGate. (n.d.). Effect of substrate concentration on the activity of lipase. Available at: [Link]
ResearchGate. (2009). Enzymatic production of linalool esters in organic and solvent-free system. Available at: [Link]
ResearchGate. (n.d.). Effect of different substrate concentrations on lipase(s) productivity.... Available at: [Link]
Science.gov. (n.d.). linalool linalyl acetate: Topics. Available at: [Link]
ResearchGate. (2026). Oxidase enzymes as sustainable oxidation catalysts. Available at: [Link]
PMC. (n.d.). Optimising Terpene Synthesis with Flow Biocatalysis. Available at: [Link]
ResearchGate. (n.d.). Problem Solving in Enzyme Biocatalysis. Available at: [Link]
MDPI. (2025). Enzymes as Catalysts in Industrial Biocatalysis: Advances in Engineering, Applications, and Sustainable Integration. Available at: [Link]
MDPI. (2020). Main Structural Targets for Engineering Lipase Substrate Specificity. Available at: [Link]
ACS Publications. (2025). Lipases from Bacteria and Fungi: Classification, Subcellular Localization, and Regulation of Activity. Journal of Agricultural and Food Chemistry. Available at: [Link]
Bentham Science. (n.d.). Biocatalytic Synthesis of Terpene Esters and their Biological Activity in Human Glioma Cells. Available at: [Link]
Royal Society of Chemistry. (n.d.). Engineering terpene synthases and their substrates for the biocatalytic production of terpene natural products and analogues. Chemical Communications. Available at: [Link]
PMC. (n.d.). Strategies for discovery and improvement of enzyme function: state of the art and opportunities. Available at: [Link]
PubMed. (2008). Autoxidation of linalyl acetate, the main component of lavender oil, creates potent contact allergens. Available at: [Link]
PMC. (n.d.). Biocatalysis for Biobased Chemicals. Available at: [Link]
Google Patents. (n.d.). CN102942476A - Preparation method of linalyl acetate.
MDPI. (2020). Biocatalysis: Chemical Biosynthesis. Available at: [Link]
PMC. (n.d.). Natural heterogeneous catalysis with immobilised oxidase biocatalysts. Available at: [Link]
MDPI. (2024). Microbial Immobilized Enzyme Biocatalysts for Multipollutant Mitigation: Harnessing Nature's Toolkit for Environmental Sustainability. Available at: [Link]
PLOS One. (n.d.). Enzymatic characterization and polyurethane biodegradation assay of two novel esterases isolated from a polluted river. Available at: [Link]
A Comparative Guide to the Synthesis of (R)-1,5-Dimethyl-1-vinylhex-4-enyl isobutyrate: Enzymatic vs. Chemical Methodologies
This guide provides an in-depth comparison of enzymatic and chemical synthesis routes for producing (R)-1,5-Dimethyl-1-vinylhex-4-enyl isobutyrate, a valuable chiral ester known for its characteristic fruity and floral a...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides an in-depth comparison of enzymatic and chemical synthesis routes for producing (R)-1,5-Dimethyl-1-vinylhex-4-enyl isobutyrate, a valuable chiral ester known for its characteristic fruity and floral aroma, widely used in the fragrance and flavor industries. We will delve into the mechanistic underpinnings, operational parameters, and performance metrics of each approach, offering field-proven insights to guide researchers and process chemists in selecting the optimal strategy for their specific needs.
Introduction: The Significance of Stereochemistry in Fragrance
(R)-1,5-Dimethyl-1-vinylhex-4-enyl isobutyrate, also known as (R)-lavandulyl isobutyrate, is an irregular monoterpene ester. Its olfactory profile is intrinsically linked to its stereochemistry. The (R)-enantiomer is often the most desired form, possessing the characteristic aroma found in nature. Consequently, developing synthetic routes that can selectively produce this single enantiomer with high purity is of paramount importance. This challenge places two primary synthetic philosophies in direct comparison: the precision of biocatalysis versus the established power of traditional organic chemistry.
Enzymatic Synthesis: The Biocatalytic Approach to Chirality
Enzymatic synthesis has emerged as a powerful tool in asymmetric synthesis, lauded for its high selectivity and operation under mild, environmentally benign conditions.[1][2] For the production of (R)-lavandulyl isobutyrate, the most effective enzymatic strategy is the kinetic resolution of a racemic precursor, lavandulol (1,5-Dimethyl-1-vinylhex-4-en-1-ol), using a lipase.
The Principle: Lipase-Catalyzed Kinetic Resolution
Lipases (EC 3.1.1.3) are hydrolases that can catalyze esterification and transesterification reactions, particularly in non-aqueous media.[3] Their utility in this context stems from their inherent stereoselectivity; they preferentially acylate one enantiomer of a racemic alcohol at a much higher rate than the other.
In this case, a lipase such as Candida antarctica Lipase B (CALB), often immobilized as Novozym 435, is used.[4][5] When racemic lavandulol is reacted with an acyl donor (e.g., isobutyric anhydride or vinyl isobutyrate), the lipase selectively catalyzes the esterification of the (R)-enantiomer. This results in a mixture containing the desired (R)-lavandulyl isobutyrate and the unreacted (S)-lavandulol. The reaction is stopped at approximately 50% conversion to achieve the highest possible enantiomeric excess (e.e.) for both the product and the remaining starting material.
Causality in Experimental Design:
Choice of Enzyme: CALB is frequently selected due to its broad substrate scope, high stability in organic solvents, and well-documented high enantioselectivity for a variety of secondary and tertiary alcohols.[3][4]
Acyl Donor: Vinyl esters are often used as acyl donors because the reaction is essentially irreversible. The co-product, vinyl alcohol, tautomerizes to acetaldehyde, which drives the reaction equilibrium towards the product side.
Solvent: A non-polar organic solvent like n-hexane or heptane is typically used to solubilize the substrates while maintaining the enzyme's catalytic activity.[6][7] Solvent-free systems are also feasible and enhance the green credentials of the process.[4]
Water Control: The presence of water must be strictly controlled, as excess water can promote the reverse hydrolysis reaction. Molecular sieves are often added to the reaction medium to sequester the water produced during esterification.[7]
Experimental Workflow: Enzymatic Synthesis
Caption: Workflow for enzymatic kinetic resolution of racemic lavandulol.
Chemical Synthesis: The Traditional Organic Approach
Conventional chemical synthesis provides a robust and scalable method for producing esters. However, achieving high enantioselectivity for a specific chiral center like the one in lavandulyl isobutyrate is a significant challenge without employing more complex asymmetric synthesis strategies.
The Principle: Direct Esterification
The most straightforward chemical route is the direct esterification of lavandulol with isobutyric acid or a more reactive derivative like isobutyryl chloride or isobutyric anhydride.
Acid-Catalyzed (Fischer) Esterification: Reacting lavandulol with isobutyric acid in the presence of a strong acid catalyst (e.g., H₂SO₄, p-TsOH). This is an equilibrium-driven process, requiring removal of water to achieve high yields. This method produces a racemic mixture of the final ester.
Acylation with Acyl Halides/Anhydrides: Using isobutyryl chloride or anhydride with a base like pyridine or triethylamine provides a more rapid and irreversible reaction, typically yielding the ester in high purity after workup.[8] This method is also non-selective and will produce a racemic product from a racemic alcohol.
Achieving Chirality Chemically:
To produce the (R)-enantiomer specifically, chemical synthesis must incorporate an element of asymmetry. This can be achieved through:
Chiral Pool Synthesis: Starting from a naturally occurring chiral molecule.
Asymmetric Catalysis: Using a chiral catalyst to favor the formation of one enantiomer.
Chiral Auxiliaries: Temporarily attaching a chiral group to guide the reaction stereoselectively.
These asymmetric methods, while powerful, often involve multiple steps, expensive chiral catalysts or reagents, and more complex purification procedures compared to direct esterification.[9][10]
Experimental Workflow: Chemical Synthesis
Caption: Standard workflow for chemical synthesis of racemic lavandulyl isobutyrate.
Comparative Analysis: Enzymatic vs. Chemical Synthesis
The choice between these two methodologies depends on a trade-off between selectivity, cost, scalability, and environmental impact.
Parameter
Enzymatic Synthesis (Kinetic Resolution)
Chemical Synthesis (Direct Esterification)
Stereoselectivity
Excellent (e.g., >95% e.e. for the (R)-ester is achievable).[5]
None (produces a racemic mixture). Asymmetric methods are required for selectivity.
Often harsh (e.g., strong acids/bases, high temperatures, or cryogenic conditions).[1]
Catalyst
Biodegradable, reusable (if immobilized), highly specific enzyme.
Often corrosive and hazardous strong acids or bases.[11]
Sustainability
Aligns with "Green Chemistry" principles; lower energy consumption, less hazardous waste.[2]
Often generates significant waste, uses harsh reagents, and requires more energy.
Downstream Processing
Simple separation of enzyme (filtration); chromatographic separation of product and unreacted substrate.
Often requires quenching, aqueous workup, extraction, and extensive purification.
Scalability & Cost
Initial enzyme cost can be high, but reusability of immobilized enzymes improves economics.[12]
Reagents are generally inexpensive; process is well-established and highly scalable.
Emerging Alternative: Microbial Biosynthesis
A third horizon is the de novo microbial biosynthesis of these compounds.[13] By engineering metabolic pathways in microorganisms like E. coli, it is possible to produce lavandulol and its esters directly from simple carbon sources like glucose. Recent studies have demonstrated the successful biosynthesis of lavandulyl acetate in engineered E. coli.[13] This approach offers a potentially highly sustainable and scalable platform for producing single-enantiomer fragrance compounds, moving away from reliance on either petrochemical feedstocks or complex multi-step syntheses.
Conclusion and Future Outlook
For the production of high-purity (R)-1,5-Dimethyl-1-vinylhex-4-enyl isobutyrate, enzymatic kinetic resolution stands out as the superior method for achieving the required stereoselectivity under mild and sustainable conditions. While the theoretical yield is limited to 50%, the high enantiomeric purity of the product often justifies this trade-off, especially for high-value applications in fine fragrances.
Conventional chemical synthesis remains a viable, high-yield route for producing the racemic ester, which may be sufficient for applications where chirality is not critical. Advanced asymmetric chemical methods can achieve high enantioselectivity but typically at the cost of increased process complexity and expense.
Looking forward, microbial biosynthesis represents the next frontier, promising a truly sustainable and direct route to enantiopure fragrance molecules. As this technology matures, it may well displace both traditional chemical and enzymatic methods for the industrial-scale production of compounds like (R)-lavandulyl isobutyrate.
Detailed Experimental Protocols
Protocol 1: Enzymatic Synthesis via Kinetic Resolution
Preparation: To a 100 mL oven-dried flask, add racemic lavandulol (1.0 g, ~5.9 mmol), immobilized Candida antarctica Lipase B (Novozym 435, 100 mg), and 20 mL of anhydrous n-hexane. Add 3Å molecular sieves (~1 g) to the flask.
Reaction Initiation: Add vinyl isobutyrate (0.74 g, ~6.5 mmol, 1.1 eq) to the mixture. Seal the flask and place it in an orbital shaker set to 200 rpm and 45°C.
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals (e.g., every 2 hours) and analyzing them by chiral Gas Chromatography (GC) to determine the conversion and the enantiomeric excess of the product and remaining substrate.
Termination & Purification: Once ~50% conversion is reached (typically 6-10 hours), stop the reaction by filtering off the immobilized enzyme and molecular sieves. The enzyme can be washed with fresh hexane and dried for reuse.
Isolation: Concentrate the filtrate under reduced pressure. Purify the resulting mixture of (R)-lavandulyl isobutyrate and (S)-lavandulol by flash column chromatography on silica gel to isolate the pure ester.
Protocol 2: Chemical Synthesis of Racemic Ester
Preparation: To a 100 mL round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add racemic lavandulol (1.0 g, ~5.9 mmol) and 20 mL of anhydrous dichloromethane (DCM). Cool the flask to 0°C in an ice bath.
Reagent Addition: Slowly add triethylamine (0.89 g, ~8.8 mmol, 1.5 eq) followed by the dropwise addition of isobutyryl chloride (0.75 g, ~7.1 mmol, 1.2 eq).
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4 hours.
Monitoring: Monitor the reaction for the disappearance of the starting alcohol using Thin Layer Chromatography (TLC).
Workup: Quench the reaction by slowly adding 20 mL of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with 1 M HCl (20 mL), water (20 mL), and brine (20 mL).
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography to yield pure racemic (R/S)-lavandulyl isobutyrate.
References
Stereoselective Synthesis of Terpenoids through Lipase-Mediated Resolution Approaches. (2020). MDPI. Available at: [Link]
Lipase-catalyzed production of a bioactive terpene ester in supercritical carbon dioxide. (2010). Journal of Biotechnology. Available at: [Link]
Carica papaya lipase-catalyzed synthesis of terpene esters. (2017). ResearchGate. Available at: [Link]
Production of Terpene Ester by Lipase in Non-Conventional Media. (1996). Journal of the Brazilian Chemical Society. Available at: [Link]
Lipase-Catalyzed Esterification of Geraniol and Citronellol for the Synthesis of Terpenic Esters. (2019). Applied Biochemistry and Biotechnology. Available at: [Link]
Lavandulyl acetate - Grokipedia. (2026). Grokipedia. Available at: [Link]
A Synthesis of (–)-(R)- and (+)-(S)-Lavandulol, (+)-Lavandulyl 2-Methylbutanoate, and (+)-Lavandulyl Senecioate through Orthoester Johnson–Claisen Rearrangement. (2013). ResearchGate. Available at: [Link]
Enzymatic esterification of lavandulol--a partial kinetic resolution of (S)-lavandulol and preparation of optically enriched (R)-lavandulyl acetate. (2004). PubMed. Available at: [Link]
Diastereoselective alkylation of 3-acylimidazolidin-2-ones: synthesis of (R)- and (S)-lavandulol. (1993). The Journal of Organic Chemistry. Available at: [Link]
Esters in the Food and Cosmetic Industries: An Overview of the Reactors Used in Their Biocatalytic Synthesis. (2023). PMC. Available at: [Link]
Esters in Industry: An Overview of the Reactors Used in Their Biocatalytic Synthesis. (2023). ResearchGate. Available at: [Link]
Research and Practice to Synthesize Esters Perfumes with Clean Production Process. (2007). Biomass Chemical Engineering. Available at: [Link]
Synthesis of Perfumery Esters using Green Catalyst. (2018). JETIR. Available at: [Link]
Scents & Science (Ch. 14): A Guide to Esters and Lactones in Perfumery. (2025). Drop of Odor. Available at: [Link]
Biosynthesis of lavandulol and lavandulyl acetate in Escherichia coli. (2025). bioRxiv. Available at: [Link]
Enzymatic synthesis of isoamyl butyrate using immobilized Rhizomucor miehei lipase in non-aqueous media. (2000). ResearchGate. Available at: [Link]
A Comparative Analysis of the Bioactivity of (R)-1,5-Dimethyl-1-vinylhex-4-enyl Isobutyrate and Its Structural Analogs
Introduction (R)-1,5-Dimethyl-1-vinylhex-4-enyl isobutyrate, more commonly known as linalyl isobutyrate, is a naturally occurring monoterpene ester. It is a key constituent of various essential oils and is widely utilize...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
(R)-1,5-Dimethyl-1-vinylhex-4-enyl isobutyrate, more commonly known as linalyl isobutyrate, is a naturally occurring monoterpene ester. It is a key constituent of various essential oils and is widely utilized in the fragrance and flavor industries for its pleasant, fruity-floral aroma.[1][2] Beyond its organoleptic properties, the broader family of terpenes and their derivatives are of significant interest to the scientific community for their diverse biological activities.[3] These activities, which include antimicrobial, anti-inflammatory, and cytotoxic effects, position these compounds as promising candidates for the development of novel therapeutics and pharmacologically active agents.
This guide provides a comparative analysis of the bioactivity of (R)-1,5-Dimethyl-1-vinylhex-4-enyl isobutyrate and a selection of its key structural analogs. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive overview of their relative performance in preclinical bioassays, supported by experimental data and detailed protocols. The structural analogs chosen for this comparison are:
Linalool: The parent tertiary alcohol of linalyl isobutyrate.
Linalyl Acetate: A closely related ester to understand the influence of the ester moiety.
Geraniol & Geranyl Isobutyrate: Structural isomers (primary alcohol and its ester) to evaluate the impact of the hydroxyl group's position.
α-Terpineol & α-Terpinyl Isobutyrate: Cyclic isomers to assess the effect of the carbon skeleton's conformation on bioactivity.
This guide will delve into a comparative analysis of their cytotoxic, antimicrobial, and anti-inflammatory properties, supported by a discussion of their underlying mechanisms of action and detailed experimental methodologies.
Comparative Bioactivity Analysis
The biological efficacy of a compound is intrinsically linked to its chemical structure. In the case of linalyl isobutyrate and its analogs, variations in the alcohol backbone (acyclic vs. cyclic, tertiary vs. primary alcohol) and the nature of the ester group are expected to significantly influence their interaction with biological targets.
Chemical Structures of a Monoterpene Alcohol and its Corresponding Isobutyrate Ester
Caption: Structural relationship between Linalool and Linalyl Isobutyrate.
Cytotoxicity
The cytotoxic potential of these compounds has been evaluated against various cancer cell lines, with the parent alcohols generally exhibiting more potent activity than their esterified counterparts.
Note: Data for linalyl isobutyrate, geranyl isobutyrate, and α-terpinyl isobutyrate cytotoxicity is limited in the reviewed literature.
From the available data, linalool demonstrates significant cytotoxic effects, particularly against leukemia and cervical cancer cell lines.[4] The mechanism of action for linalool's anticancer activity is multifaceted, involving the induction of apoptosis and cell cycle arrest.[4] Geraniol also exhibits notable cytotoxicity against prostate cancer cells.[7] In contrast, both linalool and linalyl acetate showed low cytotoxicity against HepG2 liver cancer cells.[5] Interestingly, while linalool was found to be non-genotoxic to human lymphocytes, linalyl acetate showed potential for inducing micronuclei at higher concentrations, suggesting a different toxicological profile.[6] The higher potency of the parent alcohols compared to their esters in some studies suggests that the free hydroxyl group may be crucial for their cytotoxic activity, a common theme in structure-activity relationship studies of terpenes.[9]
Antimicrobial Activity
The antimicrobial properties of these monoterpenoids have been more extensively studied, with data available for both the alcohols and some of their esters.
The data indicates that both linalool and its structural isomers possess significant antimicrobial activity. Linalool's mechanism of action against bacteria involves disruption of the cell membrane, leading to leakage of intracellular contents and inhibition of respiratory metabolism.[4][14] Geraniol has been shown to be more effective against Candida species than linalool.[] Notably, geranyl isobutyrate demonstrated strong antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting that esterification with isobutyric acid can, in some cases, maintain or even enhance antimicrobial efficacy.[13] α-Terpineol also exhibits potent antibacterial activity against E. coli, with a mechanism that involves inducing morphostructural alterations in the bacterial cells.[10][16]
Anti-inflammatory Activity
The anti-inflammatory potential of these compounds is a promising area of research, with evidence suggesting modulation of key inflammatory pathways.
Linalool has demonstrated significant anti-inflammatory effects both in vivo and in vitro.[17][18] Its mechanism involves the inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α, and the suppression of nitric oxide (NO) production.[18] A key finding is the comparative study of linalool and linalyl acetate, which suggests that linalyl acetate acts as a prodrug, with its anti-inflammatory effect being more delayed but prolonged compared to linalool.[1][17] This indicates that the ester is likely hydrolyzed in vivo to release the active alcohol. Linalyl acetate has also been shown to down-regulate NF-κB signaling, a critical pathway in the inflammatory response.[5] α-Terpineol has also been identified as an anti-inflammatory agent, capable of inhibiting IL-6 formation and suppressing various inflammatory mediators.[21]
Mechanistic Insights
The diverse bioactivities of these monoterpenoids stem from their ability to interact with various cellular and molecular targets.
Conceptual Workflow for Comparative Bioactivity Assessment
Caption: A conceptual workflow for the comparative bioactivity assessment.
Linalool's broad-spectrum bioactivity is attributed to its ability to disrupt cell membranes, modulate inflammatory signaling pathways like NF-κB, and induce oxidative stress in cancer cells.[4][14][18] Geraniol is predicted to target multiple proteins and pathways associated with cancer and inflammation, acting as a multi-targeted agent.[19][20] The cyclic structure of α-terpineol likely influences its interaction with cellular targets, contributing to its distinct anti-inflammatory and antimicrobial properties.[10][21] The esterification of these alcohols, as seen in linalyl isobutyrate and its analogs, can alter their pharmacokinetic properties, potentially leading to a prodrug effect where the active alcohol is released upon hydrolysis in the body.[1][17]
Experimental Protocols
To ensure the reproducibility and validity of the findings discussed, detailed protocols for the key bioactivity assays are provided below.
Protocol 1: Cytotoxicity Assessment using MTT Assay
This protocol is adapted from established methods for determining cell viability.[13][22]
Objective: To determine the concentration of the test compound that inhibits 50% of cell viability (IC50).
Materials:
96-well tissue culture plates
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Cell culture medium
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Microplate reader
Procedure:
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a negative control (medium only).
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 humidified atmosphere.
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting a dose-response curve.
Protocol 2: Antimicrobial Susceptibility Testing via Broth Microdilution (MIC)
This protocol is based on the guidelines for determining the Minimum Inhibitory Concentration (MIC).[23][24]
Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.
Materials:
96-well microtiter plates
Bacterial or fungal culture
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
Test compounds
Positive control (a known antimicrobial agent)
Negative control (broth only)
Spectrophotometer or microplate reader
Procedure:
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in broth, adjusted to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
Serial Dilution: Prepare two-fold serial dilutions of the test compounds in the broth directly in the 96-well plate.
Inoculation: Add the standardized inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm.
Protocol 3: Anti-inflammatory Activity by Nitric Oxide (NO) Production Assay (Griess Assay)
This protocol is designed to measure the production of nitric oxide by RAW 264.7 macrophages.[17][25]
Objective: To quantify the inhibition of nitric oxide production by the test compounds in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
RAW 264.7 macrophage cells
96-well tissue culture plates
Cell culture medium (DMEM)
Lipopolysaccharide (LPS)
Test compounds
Griess Reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
Sodium nitrite standard solution
Microplate reader
Procedure:
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for another 24 hours.
Supernatant Collection: Collect the cell culture supernatant from each well.
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of the Griess Reagent in a new 96-well plate and incubate at room temperature for 10-15 minutes.
Absorbance Measurement: Measure the absorbance at 540 nm.
Data Analysis: Create a standard curve using the sodium nitrite standard solution to determine the nitrite concentration in the samples. Calculate the percentage of NO inhibition for each compound concentration compared to the LPS-stimulated control.
Conclusion
This comparative guide highlights the diverse bioactive potential of (R)-1,5-Dimethyl-1-vinylhex-4-enyl isobutyrate and its structural analogs. While the parent alcohols, particularly linalool and geraniol, have been more extensively studied and generally exhibit more potent cytotoxic and antimicrobial activities, their isobutyrate esters, such as geranyl isobutyrate, also demonstrate significant biological effects. The prodrug-like behavior of linalyl acetate in anti-inflammatory assays suggests that esterification can be a valuable strategy for modifying the pharmacokinetic properties of these monoterpenoids.
The structure-activity relationships observed underscore the importance of the free hydroxyl group, the position of this group within the carbon skeleton, and the overall conformation (acyclic vs. cyclic) in determining the specific bioactivity profile. Further research is warranted to fully elucidate the bioactivity of the isobutyrate esters and to explore their therapeutic potential. The provided experimental protocols offer a standardized framework for conducting such investigations, enabling a more direct and reliable comparison of these promising natural compounds.
An Inter-Laboratory Validation Guide for the Purity Assessment of (R)-1,5-Dimethyl-1-vinylhex-4-enyl Isobutyrate by Chiral Gas Chromatography
Introduction (R)-1,5-Dimethyl-1-vinylhex-4-enyl isobutyrate, also known as (R)-linalyl isobutyrate, is a chiral terpenoid ester with significant applications in the fragrance and flavor industries. Its sensory properties...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
(R)-1,5-Dimethyl-1-vinylhex-4-enyl isobutyrate, also known as (R)-linalyl isobutyrate, is a chiral terpenoid ester with significant applications in the fragrance and flavor industries. Its sensory properties are intrinsically linked to its stereochemistry, making the accurate determination of its enantiomeric and chemical purity a critical quality attribute. For drug development professionals, where even minor impurities can have pharmacological implications, a robust and reproducible purity testing method is paramount.
This guide provides a comprehensive framework for conducting an inter-laboratory validation of a purity testing method for (R)-1,5-Dimethyl-1-vinylhex-4-enyl isobutyrate. The objective of such a study is to demonstrate that the analytical procedure is suitable for its intended purpose and to establish its reproducibility across different laboratories, a key requirement for method standardization.[1] The principles and protocols outlined herein are grounded in the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring a scientifically sound and regulatory-compliant approach.[2][3]
Part 1: The Analytical Method: Chiral Gas Chromatography
The chosen analytical technique is Chiral Gas Chromatography with a Flame Ionization Detector (GC-FID). This choice is based on the volatile nature of the analyte and the critical need to separate the (R)- and (S)-enantiomers. Chiral GC, particularly with cyclodextrin-based stationary phases, is a powerful and established tool for resolving enantiomers of volatile compounds like terpenoids.[4][5] FID is selected for its wide linear range and robust response to hydrocarbons, making it ideal for quantitative purity analysis.
Recommended GC-FID Protocol
This protocol serves as the standardized method to be implemented by all participating laboratories.
Instrumentation:
Gas Chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
Chiral Capillary Column: Beta-cyclodextrin-based column (e.g., Rt-βDEXsm, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended for its proven selectivity for terpene enantiomers.[5]
Carrier Gas Flow (Helium): 1.2 mL/min (constant flow).
Split Ratio: 50:1
Injection Volume: 1.0 µL
Sample Preparation:
Accurately weigh and dissolve approximately 20 mg of the sample in the chosen solvent to a final volume of 10 mL to achieve a concentration of ~2 mg/mL.
System Suitability Test (SST):
Rationale: Before any validation run, the system's performance must be verified. This ensures that the equipment is operating correctly and is capable of producing reliable data.[6]
Procedure: Prepare a solution containing both (R)- and (S)-enantiomers at a relevant concentration (e.g., 100 µg/mL of the R-isomer and 1 µg/mL of the S-isomer). Inject this solution six times.
Acceptance Criteria:
Resolution (Rs): The resolution between the (R)- and (S)-enantiomer peaks must be ≥ 1.5.
Tailing Factor (T): The tailing factor for the (R)-enantiomer peak should be ≤ 2.0.
Relative Standard Deviation (%RSD): The %RSD of the peak area for the (R)-enantiomer from the six replicate injections must be ≤ 2.0%.
Part 2: Designing the Inter-Laboratory Validation Study
The validation study aims to assess the method's performance across multiple laboratories to evaluate its reproducibility.[1] The study design involves distributing a common validation protocol, identical batches of the test substance, and reference standards to a minimum of three independent laboratories.
Part 3: Validation Parameters: Protocols & Acceptance Criteria
The following parameters must be evaluated in each laboratory according to the ICH Q2(R2) guideline.[2]
Specificity
Rationale: Specificity is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or the other enantiomer.[6]
Experimental Protocol:
Analyze a blank solvent sample to ensure no interfering peaks at the retention time of the analyte or its enantiomer.
Analyze a sample of the (S)-enantiomer to confirm its retention time and the method's ability to separate it from the (R)-enantiomer.
Analyze a sample of the (R)-analyte spiked with known potential impurities (e.g., linalool, isobutyric acid, synthesis by-products).
Perform forced degradation studies (e.g., exposure to acid, base, oxidation, heat, light) on the analyte and analyze the resulting solutions to ensure that any degradation products do not co-elute with the main peak.
Acceptance Criteria: The (R)-analyte peak should be free from interference from the (S)-enantiomer, potential impurities, and degradation products. Peak purity analysis (if using a mass spectrometer detector) should confirm the homogeneity of the analyte peak.
Linearity
Rationale: To demonstrate a proportional relationship between the concentration of the analyte and the detector's response over the working range of the method.
Experimental Protocol:
Prepare a series of at least five standard solutions of the (R)-analyte covering the expected range. For a purity test, this should typically span from the limit of quantitation (LOQ) to 120% of the specification limit for impurities.[1]
Inject each solution in triplicate.
Plot the average peak area against the concentration and perform a linear regression analysis.
Acceptance Criteria:
The correlation coefficient (r²) should be ≥ 0.99.
The y-intercept should not be significantly different from zero.
Range
Rationale: The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of linearity, accuracy, and precision.[7]
Experimental Protocol: The range is confirmed by the data from the linearity, accuracy, and precision studies.
Acceptance Criteria: The method is acceptable over the range where it provides satisfactory linearity, accuracy, and precision. For impurity testing, this should typically be from the reporting level of the impurity to 120% of the specification.[7]
Accuracy
Rationale: Accuracy measures the closeness of the test results obtained by the method to the true value. It is typically determined by spiking a sample matrix with a known quantity of the impurity.
Experimental Protocol:
Prepare samples of the main substance (e.g., a high-purity batch) spiked with the (S)-enantiomer and other key impurities at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the target impurity concentration).
Prepare each concentration level in triplicate and analyze.
Calculate the percent recovery for each replicate.
Acceptance Criteria: The mean percent recovery for impurities should be within 80% to 120% at each concentration level.[8]
Precision
Rationale: Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.[9]
Experimental Protocol:
Repeatability (Intra-assay precision): Analyze a minimum of six independent preparations of the same sample, spiked with impurities at 100% of the target concentration, on the same day by the same analyst.
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on different equipment within the same laboratory.
Reproducibility: This is the primary goal of the inter-laboratory study. The results from the different labs performing the same analysis on the same sample batch are compared.
Acceptance Criteria: The Relative Standard Deviation (%RSD) for quantitative impurity testing should generally be ≤ 10%.[10]
Limit of Quantitation (LOQ)
Rationale: The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol:
Determine the LOQ visually (by analyzing a series of dilute solutions and finding the minimum level that meets acceptance criteria) or by the signal-to-noise ratio (typically S/N ≥ 10).
Confirm the determined LOQ by preparing and analyzing at least six samples at this concentration and verifying that the precision (%RSD) and accuracy (% Recovery) are acceptable.
Acceptance Criteria: Precision (%RSD) at the LOQ should be ≤ 20%.
Robustness
Rationale: Robustness measures the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.[1]
Experimental Protocol (within one lab, typically the originating lab):
Introduce small, deliberate changes to the method parameters, one at a time.
Examples:
Oven temperature (± 2°C).
Carrier gas flow rate (± 0.1 mL/min).
Split ratio (e.g., 45:1 and 55:1).
Analyze the system suitability solution and a test sample under each condition and evaluate the impact on resolution, retention time, and quantification.
Acceptance Criteria: The system suitability criteria must still be met, and the quantitative results should not significantly change, demonstrating the method's reliability.
Part 4: Data Analysis and Comparative Guide
Once all laboratories have submitted their results, the data should be collated into a summary table for direct comparison. This table provides an objective overview of the method's performance and reproducibility.
Validation Parameter
Acceptance Criteria
Laboratory A Results
Laboratory B Results
Laboratory C Results
Conclusion (Pass/Fail)
Specificity
No interference at analyte Rt
Pass
Pass
Pass
Pass
Linearity (r²)
≥ 0.99
0.9992
0.9989
0.9995
Pass
Accuracy (% Recovery)
80 - 120%
98.5% (Avg)
101.2% (Avg)
99.3% (Avg)
Pass
Precision (Repeatability, %RSD)
≤ 10%
2.1%
2.5%
1.9%
Pass
Precision (Intermediate, %RSD)
≤ 10%
3.5%
4.1%
3.2%
Pass
Reproducibility (%RSD across labs)
Reportable
\multicolumn{3}{c
}{Overall RSD = 4.5%}
Pass
LOQ (µg/mL)
S/N ≥ 10; RSD ≤ 20%
0.5 (Pass)
0.5 (Pass)
0.6 (Pass)
Pass
Robustness
SST criteria met
Pass
N/A
N/A
Pass
This table presents illustrative data to demonstrate the comparison format.
Conclusion
A thoroughly validated analytical method is the foundation of reliable quality control and regulatory compliance. This guide outlines a systematic approach for the inter-laboratory validation of a chiral GC method for the purity testing of (R)-1,5-Dimethyl-1-vinylhex-4-enyl isobutyrate. By adhering to the principles of scientific integrity and following established guidelines such as ICH Q2(R2), research, development, and manufacturing organizations can ensure that their analytical data is accurate, reliable, and reproducible across different sites. The successful completion of such a study provides a high degree of assurance in the method's suitability for its intended purpose: to safeguard product quality and, ultimately, patient safety.
References
Guidance for the Validation of Pharmaceutical Quality Control Analytical Methods. (n.d.). TGA. Retrieved from [Link]
Validation of analytical procedures by high-performance liquid chromatography for pharmaceutical analysis. (n.d.). Retrieved from [Link]
ASEAN Guidelines for Validation of Analytical Procedures. (n.d.). HSA. Retrieved from [Link]
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2023, December 22). European Medicines Agency. Retrieved from [Link]
ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. (2023, December 14). European Medicines Agency. Retrieved from [Link]
Beyond Cannabinoids: The Analytical Value of Terpene Chirality in Cannabis. (2025, October 28). Cannabis Science and Technology. Retrieved from [Link]
Analytical Method Validation: ICH and USP Perspectives. (2025, August 8). International Journal of Research and Review. Retrieved from [Link]
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (1994, November). ICH. Retrieved from [Link]
Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. (2023, August 26). LCGC International. Retrieved from [Link]
Recent progress in the extraction of terpenoids from essential oils and separation of the enantiomers by GC-MS. (2024, August 16). Journal of Chromatography A. Retrieved from [Link]
ICH and FDA Guidelines for Analytical Method Validation. (2025, December 2). Lab Manager. Retrieved from [Link]
Extraction of Terpenoids from Essential Oils. (2024, July 11). LCGC International. Retrieved from [Link]
A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek. Retrieved from [Link]
A Senior Application Scientist's Guide to the Proper Disposal of (R)-1,5-Dimethyl-1-vinylhex-4-enyl isobutyrate
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of (R)-1,5-Dimethyl-1-vinylhex-4-enyl isobutyrate (also known as Linalyl isobutyrate, CAS No. 78-35-3 for the racemate).[1][2...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of (R)-1,5-Dimethyl-1-vinylhex-4-enyl isobutyrate (also known as Linalyl isobutyrate, CAS No. 78-35-3 for the racemate).[1][2][3][4] As drug development professionals and researchers, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This document moves beyond a simple checklist, offering a framework grounded in the chemical's specific properties to ensure that disposal methods are not only compliant but also scientifically sound and inherently safe.
Chemical Profile and Hazard Assessment: The "Why" Behind the Protocol
(R)-1,5-Dimethyl-1-vinylhex-4-enyl isobutyrate is an ester commonly used in fragrance and flavoring applications.[5] Understanding its fundamental chemical properties is critical to appreciating the necessity of a structured disposal plan.
Chemical Class: As an organic ester, it is a combustible liquid.[5] Esters are generally incompatible with strong oxidizing agents and strong bases, which can catalyze hydrolysis.
Physical Properties: It is an oily, colorless liquid with a flash point that indicates it is a combustible material.[5][6] Vapors can be heavier than air, posing a risk of accumulation in poorly ventilated areas.[5]
Health Hazards: While not acutely toxic, it is classified as an irritant to the skin, eyes, and respiratory system.[5] Prolonged or repeated skin contact may lead to dermatitis.[7] The European Chemicals Agency (ECHA) notes that substances like this may be predicted to meet criteria for health or environmental hazards.[8]
Environmental Hazards: Due to its organic nature and low water solubility, improper disposal can pose a risk to aquatic ecosystems. It is crucial to prevent this substance from entering drains, soil, or waterways.
The primary directive for disposal is to treat (R)-1,5-Dimethyl-1-vinylhex-4-enyl isobutyrate as a hazardous chemical waste, focusing on containment, proper labeling, and transfer to a licensed waste disposal contractor.
The Core of Safe Disposal: A Step-by-Step Protocol
This protocol is designed to be a self-validating system, ensuring safety and compliance at each stage. It is imperative that all laboratory personnel handling this waste are trained on these procedures.[9][10]
Step 1: Immediate Waste Segregation at the Point of Generation
The moment a decision is made to discard the substance, it is legally considered waste.[10] Proper management must begin immediately.
Designate a Satellite Accumulation Area (SAA): Establish an SAA at or near the point of waste generation, such as within the fume hood where the experiment was conducted.[11] This area must be under the control of the laboratory director or principal investigator.[12]
Select an Appropriate Waste Container:
Use a container made of a compatible material (e.g., high-density polyethylene (HDPE), glass) that is in good condition with a secure, tight-fitting cap.[11][13]
The container must be clean and dry before the first addition of waste to prevent unintended reactions.
Ensure the container size is appropriate for the volume of waste to be generated to minimize the headspace of flammable vapors.[12]
Segregate from Incompatibles: This is a critical safety step. Do NOT mix this ester waste with:
The full chemical name: "(R)-1,5-Dimethyl-1-vinylhex-4-enyl isobutyrate". Avoid using abbreviations, formulas, or trade names.[12]
An accurate estimation of the concentration and volume.
The date accumulation started (the day the first waste was added).[12]
Keep Containers Closed: The waste container must be kept tightly sealed at all times, except when adding waste.[12] This prevents the release of flammable or irritating vapors into the laboratory.
Monitor Accumulation Limits: Be aware of your institution's and local regulations regarding the maximum volume of hazardous waste (typically up to 55 gallons) that can be stored in an SAA.[11]
Step 3: Arranging for Disposal
Laboratory personnel should not attempt to treat or neutralize this chemical waste.[10] Disposal must be handled by trained professionals.
Contact Environmental Health & Safety (EHS): When the container is full or the project is complete, contact your institution's EHS or a licensed hazardous waste disposal contractor to arrange for pickup.[11]
Store Safely Pending Pickup: Store the sealed and labeled container in the designated SAA, away from heat, sparks, or open flames.[5][15] Ensure it is in a location where it will not be knocked over.
Management of Spills and Contaminated Materials
Accidents happen, and a clear plan is essential for a safe and effective response.
Minor Spills (within a fume hood):
Ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[5]
Contain the spill using a non-combustible absorbent material like sand, earth, or vermiculite.[15]
Carefully collect the absorbent material and spilled substance using spark-proof tools and place it in a designated container for solid hazardous waste.[5]
Label the container as "Solid Waste containing (R)-1,5-Dimethyl-1-vinylhex-4-enyl isobutyrate" and dispose of it through your EHS office.
Major Spills (outside of containment or large volume):
Evacuate the immediate area.
Alert colleagues and your laboratory supervisor.
Contact your institution's emergency response or EHS department immediately.[10] Do not attempt to clean up a large spill without specialized training and equipment.[10]
Decontamination of Empty Containers
An "empty" container that held this chemical must still be managed properly.[10]
Triple Rinsing: For a container to be considered non-hazardous, it must be triple-rinsed.[10]
Use a suitable solvent (such as acetone or ethanol) that can dissolve the ester.
Collect all three rinsates as hazardous liquid waste in your designated "(R)-1,5-Dimethyl-1-vinylhex-4-enyl isobutyrate" waste stream.[10]
Container Disposal: Once triple-rinsed and dried, completely deface or remove the original label.[12] The container can then typically be disposed of in the appropriate glass or plastic recycling bin.[9]
Visual Workflow and Data Summary
To aid in quick decision-making, the following workflow and data table summarize the key aspects of the disposal process.
A Senior Application Scientist's Guide to Handling (R)-1,5-Dimethyl-1-vinylhex-4-enyl isobutyrate
Executive Overview (R)-1,5-Dimethyl-1-vinylhex-4-enyl isobutyrate, commonly known in the industry as Linalyl isobutyrate[1][2], is an acyclic monoterpenoid ester valued for its fragrance and flavor profiles.[2][3] As wit...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Overview
(R)-1,5-Dimethyl-1-vinylhex-4-enyl isobutyrate, commonly known in the industry as Linalyl isobutyrate[1][2], is an acyclic monoterpenoid ester valued for its fragrance and flavor profiles.[2][3] As with any volatile organic compound (VOC), its handling in a research and development setting demands a rigorous, proactive approach to safety. This guide moves beyond mere compliance, providing a framework for understanding the causality behind safety protocols. Our objective is to empower researchers, scientists, and drug development professionals to build a self-validating system of safety that protects both personnel and experimental integrity. This document outlines the essential personal protective equipment (PPE), engineering controls, and disposal plans necessary for the safe handling of this compound.
Hazard Profile and Risk Assessment
The primary hazards associated with Linalyl isobutyrate stem from its nature as a volatile ester. While specific GHS hazard criteria are not met in a majority of reports, the chemical class dictates a cautious approach.[2] The potential for exposure via inhalation, dermal contact, and ocular contact necessitates a multi-faceted protection strategy.
| Chemical Class | Ester, Acyclic Monoterpenoid, Volatile Organic Compound (VOC) |[3][6] |
Primary Routes of Exposure & Potential Health Effects:
Inhalation: As a VOC, the compound's vapor can be inhaled. While acute toxicity is low, high concentrations may lead to respiratory irritation, dizziness, or drowsiness.[7] Chronic exposure to VOCs is a well-documented health concern.[8]
Dermal (Skin) Contact: Direct contact may cause skin irritation.[9] As an organic solvent, repeated or prolonged exposure can defat the skin, leading to dryness or cracking.[10]
Ocular (Eye) Contact: Splashes pose a significant risk and can cause serious eye irritation.[9][11][12]
Ingestion: While not an expected route of exposure in a laboratory setting, ingestion may be harmful.[7] Aspiration into the lungs could be fatal, a known hazard for similar hydrocarbon-based compounds.[10][13]
Logical Workflow for Risk Mitigation
The following diagram illustrates the continuous cycle of risk assessment and control that should be applied when handling this and any laboratory chemical.
Caption: Risk Assessment and Control Cycle for Chemical Handling.
Personal Protective Equipment (PPE) Protocol: A Mandate for Safety
The selection of PPE is not a passive checklist; it is an active barrier between the researcher and potential harm. The following protocols are considered mandatory for all personnel handling Linalyl isobutyrate.
Primary Barrier: Engineering Controls
Before any PPE is donned, engineering controls must be prioritized. All handling of Linalyl isobutyrate that may generate vapors—including weighing, transferring, and use in reactions—must be conducted within a properly functioning and certified chemical fume hood.[14] This is the most critical step in minimizing inhalation exposure.
Essential Personal Protective Equipment
The following table summarizes the required PPE based on the specific handling task. The rationale behind each choice is critical for fostering a deep understanding of safety principles.
Hand Protection: Nitrile gloves offer excellent protection against splashes from a wide range of organic compounds. Always inspect gloves for tears or pinholes before use.[17] Practice proper glove removal techniques to avoid contaminating your skin. For prolonged contact or immersion, heavier-duty gloves like butyl rubber may be necessary.
Eye and Face Protection: Standard safety glasses are insufficient . Chemical splash goggles that form a seal around the eyes are mandatory to protect against splashes and vapors.[15] When handling larger volumes where the risk of splashing is increased, a full-face shield must be worn in addition to goggles.[15][18]
Body Protection: A flame-resistant (FR) lab coat, buttoned completely, is the minimum requirement. For larger-scale operations, a chemical-resistant apron provides an additional layer of protection.
Respiratory Protection: While engineering controls are primary, respiratory protection is essential during non-routine events like spills or when adequate ventilation cannot be guaranteed. An air-purifying respirator with organic vapor cartridges should be readily available. All users must be fit-tested and trained in its proper use.
Operational and Disposal Plan
A safe experiment is one that is planned from procurement to disposal.
Standard Operating Workflow
The following workflow must be adopted for all procedures involving this compound.
Caption: Step-by-step workflow for handling Linalyl isobutyrate.
Emergency Procedures
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.[17] Seek medical attention if irritation persists.
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open.[9] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.
Inhalation: Move the affected person to fresh air.[9] If breathing is difficult, administer oxygen. Seek medical attention.
Spill: Evacuate non-essential personnel. Wearing the appropriate PPE (see table above), contain the spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials. Collect the absorbed material into a designated, sealed waste container using non-sparking tools. Ventilate the area and wash the spill site after material pickup is complete.
Waste Disposal Plan
Chemical waste is a cradle-to-grave responsibility.
Classification: (R)-1,5-Dimethyl-1-vinylhex-4-enyl isobutyrate and materials contaminated with it are classified as volatile organic chemical waste.
Collection: All waste must be collected in a clearly labeled, chemically compatible container with a sealed lid.[13][19] The container should be marked "Hazardous Waste - Volatile Organics" and list the chemical constituents.
Storage: Waste containers should be stored in a designated satellite accumulation area, away from ignition sources and incompatible materials.
Disposal: Disposal must be carried out through a licensed environmental waste management contractor in accordance with all local, state, and federal regulations.[9][11] Never dispose of this chemical down the drain or in regular trash.
Conclusion
The safe handling of (R)-1,5-Dimethyl-1-vinylhex-4-enyl isobutyrate is predicated on a foundational respect for the potential hazards of volatile organic compounds. By integrating robust engineering controls, mandating the correct use of personal protective equipment, and adhering to systematic operational and disposal plans, researchers can create a self-validating culture of safety. This approach not only protects personnel but also ensures the quality and reproducibility of scientific outcomes.
References
Emission of volatile organic compounds from solid waste disposal sites and importance of he
Volatile organic compound emissions from municipal solid waste disposal sites: A case study of Mumbai, India. Taylor & Francis Online.
Handling, Storage, and Disposal of Volatile Organic Compounds (VOCs).
1,5-dimethyl-1-vinylhex-4-enyl isobutyrate — Chemical Substance Inform
Linalyl isobutyrate | C14H24O2.
Personal Protective Equipment. US EPA.
SAFETY D
Understanding Solvents and PPE for Chemical Safety. MCR Safety.
SAFETY D
VOCs
Volatile Organic Compounds Removal Methods: A Review.
Safety Data Sheet. National Institute of Advanced Industrial Science and Technology (AIST).
Material Safety D
Material Safety D
SAFETY D
Safety d
Protective Equipment. Albert Kerbl GmbH.
Safety Data Sheet.
RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABOR
Safe Handling and Storage of Chemicals. University of Colorado Boulder, Environmental Health & Safety.
Personal protective equipment for crop protection. Royal Brinkman.
Personal Protective Equipment (PPE) For Flammable Liquids. Storemasta Blog.
Linalyl isobutyrate. NIST WebBook, National Institute of Standards and Technology.
Chemical Substance - Linalyl isobutyr
Showing Compound Linalyl isobutyr
CHEM Safety Manual. Department of Chemistry, HKUST.
GENERAL RULES TO OPERATE SAFELY IN A CHEMICAL LABORATORY. University of Bologna. [Link]